Technical Documentation Center

SKF-96365 cation Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: SKF-96365 cation

Core Science & Biosynthesis

Foundational

mechanism of action of SKF-96365 cation in SOCE inhibition

An In-Depth Technical Guide to the Mechanism of Action of SKF-96365 in SOCE Inhibition Abstract SKF-96365 is an imidazole derivative widely utilized in cell biology and pharmacology as an inhibitor of Store-Operated Calc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of SKF-96365 in SOCE Inhibition

Abstract

SKF-96365 is an imidazole derivative widely utilized in cell biology and pharmacology as an inhibitor of Store-Operated Calcium Entry (SOCE).[1] Initially characterized as a blocker of receptor-mediated calcium entry and Transient Receptor Potential Canonical (TRPC) channels, its application has been pivotal in probing the function of Ca²⁺ influx pathways.[2][3] However, a significant body of evidence reveals that SKF-96365 is a non-selective compound with a complex pharmacological profile, exhibiting potent effects on numerous off-target channels and transporters.[4][5][6] This necessitates meticulous experimental design and a cautious, well-informed interpretation of results. This guide provides an in-depth technical overview of SKF-96365's mechanism of action, a critical discussion of its selectivity, field-proven experimental protocols, and expert guidance for its effective use in research.

The Core Mechanism: Functional Inhibition of Store-Operated Calcium Entry (SOCE)

Store-Operated Calcium Entry is a ubiquitous and fundamental mechanism for replenishing intracellular calcium (Ca²⁺) stores within the endoplasmic reticulum (ER) and for generating sustained Ca²⁺ signals that regulate a myriad of cellular processes, from gene expression to cell proliferation.[7] The pathway is orchestrated by two key proteins: the ER-resident Ca²⁺ sensor, STIM1 (Stromal Interaction Molecule 1), and the plasma membrane Ca²⁺ channel, ORAI1.[1]

Upon depletion of ER Ca²⁺, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it directly interacts with and activates ORAI1 channels, permitting a highly selective influx of extracellular Ca²⁺ into the cell.[7] This entire process is known as the Ca²⁺ release-activated Ca²⁺ (CRAC) current.

SKF-96365 acts as a potent functional inhibitor of this pathway.[1][8] Studies in various cell types, including those genetically engineered to lack other potential targets, have confirmed that SKF-96365 effectively blocks Ca²⁺ entry following store depletion.[9] It has been shown to inhibit SOCE mediated by the co-expression of STIM1 and ORAI1, confirming its action on the core machinery of this pathway.[8][9]

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER ER Lumen (High [Ca²⁺]) STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active/Oligomerized) STIM1_inactive->STIM1_active Conformational Change ORAI1_closed ORAI1 (Closed) STIM1_active->ORAI1_closed Binds & Activates ORAI1_open ORAI1 (Open) ORAI1_closed->ORAI1_open Ca_in Cytosolic Ca²⁺ ↑ ORAI1_open->Ca_in Receptor GPCR / RTK PLC PLC Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates IP3->ER Depletes Ca²⁺ Ca_out Extracellular Ca²⁺ Ca_out->ORAI1_open Influx SKF SKF-96365 SKF->ORAI1_open Inhibits

Figure 1: The Store-Operated Calcium Entry (SOCE) signaling pathway and the inhibitory action of SKF-96365.

A Tool with a Complicated History: The TRPC Channel Connection

SKF-96365 was originally described as an inhibitor of receptor-mediated Ca²⁺ entry and has been widely used as a diagnostic tool to implicate TRPC channels in cellular processes.[2][4] TRPC channels are a family of cation channels that can be activated downstream of receptor stimulation, either by diacylglycerol (DAG) or via store-depletion mechanisms.[2]

However, from an experienced perspective, attributing SOCE inhibition by SKF-96365 solely to TRPC channel blockade is a common and significant misinterpretation. Seminal studies using mouse embryonic fibroblasts with genetic knockouts of all seven TRPC channels (TRPC hepta-KO) have provided clarity. In these cells, which lack the entire TRPC family, SKF-96365 still potently inhibited thapsigargin-induced SOCE with an IC₅₀ of around 4–5 µM.[9][10] Conversely, its ability to block DAG-activated Ca²⁺ entry through TRPC3/6/7 channels was markedly weaker, with IC₅₀ values exceeding 100 µM.[10][11]

Expert Insight: These findings definitively demonstrate that SKF-96365 inhibits SOCE primarily through a mechanism independent of TRPC channels. While it can inhibit TRPC channels, it is not a selective tool for this purpose, especially in the context of store-operated signaling.

A Critical Consideration: The Broad Off-Target Profile of SKF-96365

The utility of any pharmacological inhibitor is defined by its selectivity. The trustworthiness of data generated using SKF-96365 hinges on a comprehensive understanding of its numerous off-target effects. At concentrations typically used to inhibit SOCE (1-30 µM), SKF-96365 modulates a wide array of other ion channels and signaling molecules.

Key Off-Target Activities:
  • Voltage-Gated Ca²⁺ Channels (VGCCs): SKF-96365 is an exceptionally potent blocker of low-voltage-activated (LVA) T-type Ca²⁺ channels, with a reported IC₅₀ of approximately 560 nM for human CaV3.1.[4][11] This is nearly an order of magnitude more potent than its inhibition of SOCE. It also blocks high-voltage-activated (HVA) Ca²⁺ channels (L-type, P/Q-type, N-type) in the low micromolar range.[3][4]

  • Voltage-Gated Na⁺ Channels: In cardiac myocytes, SKF-96365 has been shown to be a strong inhibitor of the voltage-gated sodium current (Iɴᴀ).[6][12]

  • Potassium Channels: The compound inhibits several key potassium channels, including hERG, which is critical for cardiac repolarization.[13]

  • Na⁺/Ca²⁺ Exchanger (NCX): Paradoxically, in glioblastoma cells, SKF-96365 can enhance the reverse mode of the NCX, leading to an increase in intracellular Ca²⁺ and subsequent cytotoxicity.[5] This highlights that the compound's effect on global Ca²⁺ homeostasis can be profoundly cell-type dependent.

  • Downstream Signaling Cascades: In some cancer cell lines, SKF-96365 has been shown to inhibit the Ca²⁺/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling pathway.[13][14]

Data Presentation: Inhibitory Profile of SKF-96365
TargetReported IC₅₀ / EC₅₀Cell Type / ConditionImplication for Researchers
SOCE (STIM/ORAI) ~4-5 µMMouse Embryonic FibroblastsPrimary target for SOCE studies, but requires micromolar concentrations.
T-type Ca²⁺ Channels ~0.56 µM HEK293 cells (hCaV3.1)A major, highly potent off-target. Results may be confounded in cells expressing T-type channels.
HVA Ca²⁺ Channels 1-10 µMVariousSignificant inhibition at concentrations used for SOCE studies.
TRPC3/6/7 Channels >100 µMHEK293 cells (OAG-activated)Poor inhibitor of DAG-activated TRPCs; not a selective tool.
Na⁺/Ca²⁺ Exchanger ~9.8 µM (EC₅₀)Glioblastoma cells (reverse mode)Can paradoxically increase intracellular Ca²⁺ in certain contexts.
Colorectal Cancer Growth ~11-15 µMHCT116, HT29 cellsDemonstrates cytotoxic effects, likely via multiple mechanisms.[14]

Field-Proven Methodologies: Designing Self-Validating Experiments

Given its non-selective nature, experiments using SKF-96365 must be designed as self-validating systems. This involves rigorous controls and, ideally, orthogonal validation with more specific tools.

Experimental Protocol: Calcium Imaging Assay for SOCE Inhibition

This assay directly measures Ca²⁺ influx resulting from ER store depletion.

Causality Behind Choices:

  • Ca²⁺-free buffer: Ensures that the initial Ca²⁺ transient is solely from internal stores.

  • Thapsigargin (TG): An irreversible SERCA pump inhibitor that passively depletes ER stores, providing a specific and sustained stimulus for SOCE.

  • Pre-incubation with SKF-96365: Allows the inhibitor to reach its target before the measurement of SOCE.

  • Re-addition of Ca²⁺: This is the critical step that initiates and allows for the measurement of Ca²⁺ influx through store-operated channels.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293, HeLa) onto glass-bottom 96-well plates or coverslips 24-48 hours prior to the experiment.

  • Dye Loading: Incubate cells with a fluorescent Ca²⁺ indicator (e.g., 2-4 µM Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Wash & De-esterification: Gently wash cells twice with buffer to remove excess dye and allow 20-30 minutes for cytoplasmic enzymes to cleave the AM ester, trapping the active dye.

  • Pre-incubation: Incubate cells with desired concentrations of SKF-96365 or a vehicle control (e.g., 0.1% DMSO) for 15-30 minutes.

  • Baseline Measurement: Place the plate in a fluorescence microplate reader or on a fluorescence microscope. Record baseline fluorescence in a Ca²⁺-containing buffer.

  • Store Depletion: Perfuse or add a Ca²⁺-free buffer containing the same concentration of SKF-96365/vehicle plus a store-depleting agent (e.g., 2 µM Thapsigargin). Record the transient Ca²⁺ rise from ER release.

  • SOCE Measurement: Once the signal returns to a new, lower baseline, reintroduce the Ca²⁺-containing buffer (e.g., 2 mM CaCl₂). The subsequent rise in fluorescence represents SOCE.

  • Data Analysis: Quantify the SOCE response (e.g., peak fluorescence minus baseline, or area under the curve). Normalize the response of SKF-96365-treated cells to the vehicle control to determine percent inhibition and calculate the IC₅₀.

Sources

Exploratory

Deconstructing SKF-96365: Mechanistic Complexities and Experimental Paradigms in Intracellular Calcium Signaling

Executive Summary For decades, SKF-96365 has been a cornerstone pharmacological tool in cellular biology, widely recognized as an inhibitor of receptor-mediated calcium entry (RMCE) and store-operated calcium entry (SOCE...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, SKF-96365 has been a cornerstone pharmacological tool in cellular biology, widely recognized as an inhibitor of receptor-mediated calcium entry (RMCE) and store-operated calcium entry (SOCE). However, treating SKF-96365 purely as a selective Transient Receptor Potential Canonical (TRPC) or SOCE blocker is a critical oversight in modern drug development and assay design. This whitepaper provides an in-depth technical analysis of SKF-96365, exploring its polypharmacology, its paradoxical effects on intracellular calcium ( Ca2+ ) homeostasis, and the rigorous, self-validating experimental workflows required to isolate its mechanisms accurately.

The Dualistic Nature of SKF-96365 in Calcium Homeostasis

Canonical Inhibition: TRPC and SOCE Pathways

In non-excitable cells, the canonical activation of Ca2+ influx relies on the depletion of endoplasmic reticulum (ER) stores, which triggers the ER calcium sensor STIM1 to interact with and open plasma membrane Orai1 and TRPC channels. SKF-96365 directly antagonizes these channels, effectively blunting the influx of extracellular Ca2+ 1. This mechanism has been heavily leveraged to induce cell-cycle arrest (G2/M phase) and apoptosis in various oncology models.

Non-Canonical and Off-Target Modulations

The scientific integrity of any assay using SKF-96365 hinges on acknowledging its off-target profile. Paradoxically, SKF-96365 can elevate intracellular calcium in specific microenvironments. For example, in glioblastoma cells, SKF-96365 enhances the reverse mode of the Na+/Ca2+ exchanger (NCX) and inhibits the ER Ca2+ pump, leading to a net increase in cytosolic calcium independent of TRPC blockade 2.

Furthermore, SKF-96365 is a highly potent blocker of low-voltage-activated (LVA) T-type calcium channels (e.g., CaV​3.1 ). Notably, it inhibits these channels at nanomolar concentrations—an order of magnitude lower than the micromolar doses typically required to block TRPC channels 3.

Downstream Signaling: The Apoptosis vs. Autophagy Tug-of-War

By altering Ca2+ dynamics, SKF-96365 disrupts the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling cascade. In colorectal cancer cells, this disruption triggers a dual, competing response: it initiates mitochondrial apoptosis via cytochrome c release, while simultaneously inducing a compensatory, cytoprotective autophagy that attempts to delay cell death 4.

G SKF SKF-96365 TRPC TRPC / SOCE Channels SKF->TRPC Inhibits (µM) TType T-type Ca2+ (CaV3.1) SKF->TType Inhibits (nM) NCX NCX (Reverse Mode) SKF->NCX Activates Ca2 Intracellular Ca2+ Flux TRPC->Ca2 Decreases TType->Ca2 Decreases NCX->Ca2 Increases CaMKII CaMKIIγ / AKT Pathway Ca2->CaMKII Modulates Apoptosis Apoptosis CaMKII->Apoptosis Inhibits Autophagy Cytoprotective Autophagy CaMKII->Autophagy Suppresses

Fig 1. Polypharmacological network of SKF-96365 modulating intracellular Ca2+ and cell survival.

Quantitative Pharmacological Profiling

To design rigorous assays, researchers must map their working concentrations against SKF-96365's polypharmacological profile. Utilizing this compound at standard "TRPC-blocking" concentrations (10–50 µM) guarantees the simultaneous blockade of T-type channels and potential activation of NCX.

Table 1: Target Selectivity and Effective Concentrations of SKF-96365

TargetPharmacological EffectEffective Concentration ( IC50​ )Reference
TRPC Channels Inhibition5 – 30 µM5
SOCE / Orai1 Inhibition10 – 50 µM1
CaV​3.1 (T-type) Inhibition~0.56 µM (560 nM)3
NCX (Reverse Mode) Activation~9.79 µM2

Self-Validating Experimental Workflows: Isolating SOCE

Because of the off-target effects detailed above, standard single-step calcium assays are insufficient. To isolate the effect of SKF-96365 on SOCE specifically, the experimental design must separate ER calcium release from transmembrane calcium influx.

Step-by-Step Methodology: Ratiometric Calcium Imaging

Causality Check: The choice of Fura-2 AM over single-wavelength indicators (like Fluo-4) is a deliberate, causality-driven decision. Because SOCE protocols require extended recording times (>30 minutes) to capture baseline, depletion, and reintroduction phases, single-wavelength dyes are highly susceptible to photobleaching, dye extrusion, and variations in cell thickness. Ratiometric imaging (340 nm / 380 nm excitation) mathematically cancels out these artifacts, providing a self-validating readout of absolute intracellular calcium shifts 1.

  • Dye Loading : Incubate cells with 2–5 µM Fura-2 AM in standard physiological buffer for 30–45 minutes at 37°C. Wash thoroughly to remove extracellular dye and allow 15 minutes for complete intracellular de-esterification.

  • Baseline Establishment ( Ca2+ -free) : Perfuse cells with a strictly Ca2+ -free buffer (supplemented with 1 mM EGTA). Causality: This removes extracellular Ca2+ interference, ensuring any initial signal spike originates solely from internal stores.

  • ER Store Depletion : Introduce 2 µM Thapsigargin to the Ca2+ -free buffer. Causality: Thapsigargin irreversibly inhibits the Sarco/Endoplasmic Reticulum Ca2+ -ATPase (SERCA) pump. This forces the depletion of ER calcium stores without triggering immediate transmembrane influx, which is the necessary upstream event to oligomerize STIM1 and open Orai1/TRPC channels 4.

  • Pharmacological Intervention : Following the return of the Thapsigargin-induced Ca2+ transient to baseline, pre-incubate the cells with 10–50 µM SKF-96365 for 10–15 minutes.

  • SOCE Trigger : Reintroduce 2 mM CaCl2​ to the extracellular buffer. Causality: Adding extracellular Ca2+ triggers massive influx via the now-open SOCE channels. The efficacy of SKF-96365 is quantified by the blunting of this secondary peak compared to a vehicle control.

Workflow Step1 Step 1: Dye Loading Fura-2 AM (Ratiometric) Step2 Step 2: Baseline Ca2+-free buffer Step1->Step2 Step3 Step 3: ER Depletion 2 µM Thapsigargin Step2->Step3 Step4 Step 4: Intervention 10-50 µM SKF-96365 Step3->Step4 Step5 Step 5: SOCE Trigger Reintroduce 2 mM Ca2+ Step4->Step5 Step6 Step 6: Analysis Calculate ΔRatio 340/380 Step5->Step6

Fig 2. Step-by-step workflow for isolating and quantifying SOCE inhibition by SKF-96365.

Critical Considerations for Drug Development

While SKF-96365 demonstrates potent anti-neoplastic properties—such as retarding colorectal and glioblastoma tumor growth in xenograft models—its clinical viability as a monotherapy is severely limited by its lack of target specificity. The blockade of T-type calcium channels and reported hERG channel inhibition present significant cardiovascular toxicity risks.

Therefore, in drug development, SKF-96365 is best utilized as an in vitro tool compound to validate the therapeutic hypothesis of SOCE/TRPC inhibition. If deployed in translational oncology models, it must be strategically combined with autophagy inhibitors (e.g., Hydroxychloroquine) to block the cytoprotective escape mechanisms it inadvertently triggers, thereby maximizing apoptotic efficacy 4.

References

  • BenchChem. "SKF-96365 as a TRPC Channel Blocker: A Technical Guide.
  • NIH PMC. "The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+.
  • NIH PMC. "SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway.
  • PLOS One. "Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1.
  • NIH PMC. "The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels.

Sources

Foundational

SKF-96365: Cation Binding Affinity and Pharmacological Profile

An In-Depth Technical Guide for Drug Development Professionals Executive Summary SKF-96365 (1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]-1H-imidazole) has historically been deployed as a broad-spectrum inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

SKF-96365 (1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]-1H-imidazole) has historically been deployed as a broad-spectrum inhibitor of receptor-operated calcium entry (ROCE) and store-operated calcium entry (SOCE). For decades, it was the default pharmacological tool for probing Transient Receptor Potential Canonical (TRPC) channel function.

However, advanced electrophysiological profiling and knockout models have redefined its pharmacological identity. As a Senior Application Scientist, I frequently observe researchers misinterpreting calcium imaging data by assuming SKF-96365 is a selective TRPC antagonist. In reality, SKF-96365 exhibits a complex, multi-target pharmacological profile, demonstrating significantly higher affinity for ORAI1/STIM1-mediated SOCE and low-voltage-activated (LVA) T-type calcium channels than for TRPC channels[1][2]. This whitepaper dissects the cation binding affinity, off-target landscape, and rigorous experimental methodologies required to validate SKF-96365 data.

Redefining the Pharmacological Profile

ORAI-Mediated SOCE vs. TRPC Channels

The canonical application of SKF-96365 has been the inhibition of TRPC-mediated cation influx. However, recent comparative studies utilizing wild-type and TRPC hepta-KO (knockout) mouse embryonic fibroblasts (MEFs) have fundamentally shifted this paradigm. SKF-96365 suppresses thapsigargin-induced SOCE with an IC₅₀ of 4–5 μM, independent of TRPC expression[2]. Conversely, OAG-activated Ca²⁺ entry via overexpressed TRPC3/6/7 channels is only weakly inhibited, requiring concentrations exceeding 100 μM[2].

Potent Inhibition of T-Type Voltage-Gated Calcium Channels (VGCCs)

SKF-96365 is a highly potent blocker of LVA T-type calcium channels. Patch-clamp recordings in HEK293 cells expressing recombinant human CaV3.1 channels reveal an IC₅₀ of ~560 nM[1]. This inhibition is state-independent; the compound acts via tonic blockade, meaning it interacts with the channel regardless of its functional conformation (resting, open, or inactivated)[1].

Cardiac Liability: hERG and Potassium Channel Blockade

A critical consideration for drug development professionals is the proarrhythmic liability of SKF-96365. The compound inhibits the human ether-à-go-go-related gene (hERG/Kv11.1) potassium channel with an IC₅₀ of 3.4 μM[3]. It also blocks IKs and hKir2.1 currents, leading to significant prolongation of the ventricular action potential duration (APD) and QTc interval[3].

G GPCR GPCR / RTK Activation PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 Generation PLC->IP3 TRPC TRPC Channel (ROCE) PLC->TRPC DAG ER ER Ca2+ Depletion IP3->ER STIM1 STIM1 Oligomerization ER->STIM1 ORAI ORAI1 Channel (SOCE) STIM1->ORAI Ca_Influx Intracellular Ca2+ Influx ORAI->Ca_Influx TRPC->Ca_Influx SKF SKF-96365 SKF->ORAI High Affinity Block (IC50 ~4 μM) SKF->TRPC Low Affinity Block (IC50 >100 μM)

Signaling pathway illustrating SKF-96365's differential affinity for ORAI vs TRPC channels.

Cation Binding Affinity and Structural Interactions

The mechanism by which SKF-96365 binds to cation channels dictates its experimental behavior:

  • Pore-Blocking Mechanism: Mutagenesis studies on hERG channels reveal that mutations in the pore helix (S631A) and the S6 region (F656V) drastically reduce the inhibitory sensitivity of SKF-96365 (shifting IC₅₀ from 3.4 μM to 27.4 μM and 11.0 μM, respectively)[3]. This confirms that SKF-96365 acts as a direct pore blocker rather than an allosteric modulator.

  • Voltage Dependence: In certain muscarinic cationic channels, SKF-96365 exhibits voltage-dependent inhibition. Hyperpolarization decreases the apparent dissociation constant, suggesting that increasing membrane positivity enhances the affinity of the blocker within the channel pore[4].

  • Irreversible vs. Reversible Binding: While SKF-96365 reversibly blocks Calcium Release-Activated Calcium (CRAC) currents, it has been shown to irreversibly inhibit Magnesium-Inhibited Cation (MIC/TRPM7) currents, accelerating their run-down[5].

Quantitative Pharmacological Data

To facilitate rigorous experimental design, the following table synthesizes the validated IC₅₀ values of SKF-96365 across its primary targets.

Target Channel / PathwaySubtype / ProteinIC₅₀ ValueBinding Characteristic
T-Type VGCC CaV3.1~560 nMState-independent, reversible[1]
Potassium Channel hERG (Kv11.1)3.4 μMPore blocker (S6 region)[3]
SOCE ORAI1 / STIM14.0 – 5.0 μMReversible[2]
Potassium Channel hKir2.18.7 μMVoltage-dependent[3]
Potassium Channel IKs (KCNQ1/KCNE1)10.8 μMReversible[3]
TRPC Channel TRPC3 / 6 / 7> 100 μMWeak inhibition[2]

Self-Validating Experimental Protocols

To ensure scientific integrity, assays utilizing SKF-96365 must be designed to isolate specific cation pathways while controlling for its off-target promiscuity.

Protocol 1: Ratiometric Fluorescence Imaging for SOCE Isolation

Causality & Logic: We utilize a "Ca²⁺ add-back" protocol. By initially incubating cells in a zero-calcium buffer and using Thapsigargin (a SERCA pump inhibitor), we passively deplete the Endoplasmic Reticulum (ER) without generating Diacylglycerol (DAG). Because DAG is required to activate TRPC channels, this method exclusively isolates ORAI1/STIM1-mediated SOCE[2].

  • Dye Loading: Incubate HEK293 cells with 2 μM Fura-2 AM and 0.02% Pluronic F-127 in standard physiological saline solution (PSS) for 30 minutes at 37°C. Reasoning: Pluronic F-127 prevents dye compartmentalization, ensuring the signal reflects cytosolic [Ca²⁺].

  • De-esterification: Wash cells 3x with PSS and incubate for 15 minutes at room temperature to allow complete cleavage of the AM ester.

  • Baseline Recording (Zero Ca²⁺): Perfuse cells with nominally Ca²⁺-free PSS (supplemented with 0.5 mM EGTA to chelate residual calcium). Record baseline 340/380 nm excitation ratios.

  • Store Depletion: Inject 1 μM Thapsigargin. A small, transient peak will occur as ER calcium leaks into the cytosol and is extruded. Wait 5-7 minutes for the signal to return to baseline.

  • Compound Incubation: Perfuse SKF-96365 (Test concentrations: 1 μM, 5 μM, 10 μM) for 3 minutes. Self-Validation Step: Run a parallel plate using 1 μM GSK-7975A (a highly selective ORAI inhibitor) to confirm the baseline SOCE capacity.

  • Calcium Reintroduction: Perfuse PSS containing 2 mM Ca²⁺ and the respective concentration of SKF-96365.

  • Data Analysis: Calculate the peak ΔRatio (340/380). SKF-96365 at 5 μM should yield ~50% inhibition of the peak SOCE influx[2].

Workflow Step1 1. Dye Loading (Fura-2 AM + Pluronic F-127) Step2 2. Baseline Recording (Ca2+-free + 0.5 mM EGTA) Step1->Step2 Step3 3. ER Store Depletion (1 μM Thapsigargin) Step2->Step3 Step4 4. SKF-96365 Pre-incubation (3 mins, 1-10 μM) Step3->Step4 Step5 5. Ca2+ Add-Back (Perfuse 2 mM Ca2+) Step4->Step5 Step6 6. Ratiometric Analysis (Measure Δ 340/380 nm) Step5->Step6

Workflow for isolating SOCE using a Ca2+ add-back ratiometric imaging protocol.

Protocol 2: Whole-Cell Patch-Clamp for T-type Ca²⁺ Channel Isolation

Objective: To quantify the state-independent blockade of CaV3.1 by SKF-96365.

Causality & Logic: T-type channels are Low-Voltage-Activated (LVA). To prevent steady-state inactivation, the holding potential must be kept hyperpolarized (-100 mV). Barium (Ba²⁺) is used as the charge carrier instead of Calcium to prevent calcium-dependent inactivation (CDI) and isolate the pure voltage-dependent kinetics[1].

  • Internal Solution: 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.3 with CsOH). Reasoning: Cesium blocks outward potassium currents (like hERG, which SKF-96365 also affects), isolating inward cation currents.

  • External Solution: 10 mM BaCl₂, 140 mM TEA-Cl, 10 mM HEPES (pH 7.4 with TEA-OH). Reasoning: TEA blocks residual potassium leak, and Ba²⁺ maximizes current amplitude through CaV3.1.

  • Configuration: Establish GΩ seal and break into whole-cell configuration. Compensate series resistance by at least 70%.

  • Voltage Protocol: Hold at -100 mV. Elicit currents using 120 ms depolarizing steps to -30 mV (Vmax for CaV3.1) every 10 seconds.

  • Perfusion: Once the peak inward current stabilizes, perfuse 500 nM SKF-96365.

  • Validation: Because SKF-96365 block of CaV3.1 is slow, allow up to 10–12 minutes of continuous perfusion to reach steady-state maximal block[1]. Calculate the fractional block relative to the pre-drug baseline.

Conclusion & Best Practices

The utility of SKF-96365 in modern pharmacology requires a nuanced understanding of its binding affinities. It is not a selective TRPC inhibitor. If your goal is to inhibit TRPC channels, specific antagonists like SAR-7334 (for TRPC3/6/7) should be utilized instead. SKF-96365 is best deployed as a potent T-type calcium channel blocker (at nanomolar concentrations) or as an ORAI1/SOCE inhibitor (at low micromolar concentrations), provided that appropriate controls for hERG and potassium channel liabilities are integrated into the study design.

References

  • The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels Source: British Journal of Pharmacology (via NIH) URL:[Link]

  • Differential Sensitivity of TRPC- and ORAI-Mediated Calcium Entries to 1-[2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole Chloride (SKF-96365) Source: ACS Pharmacology & Translational Science URL:[Link]

  • SKF-96365 blocks human ether-à-go-go-related gene potassium channels stably expressed in HEK 293 Source: European Journal of Pharmacology (via Ovid) URL:[Link]

  • Voltage-dependent inhibition of the muscarinic cationic current in guinea-pig ileal cells by SK&F 96365 Source: British Journal of Pharmacology (via NIH) URL:[Link]

  • Distinct Properties of CRAC and MIC Channels in RBL Cells Source: Journal of General Physiology (Rockefeller University Press) URL:[Link]

Sources

Exploratory

Decoding the SKF-96365 Cation: Mechanisms, Promiscuity, and Protocols in Receptor-Operated Calcium Entry (ROCE)

Executive Summary SKF-96365 (1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]-1H-imidazole) is a prototypical imidazole derivative historically classified as a selective inhibitor of Receptor-Operated Calcium...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

SKF-96365 (1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]-1H-imidazole) is a prototypical imidazole derivative historically classified as a selective inhibitor of Receptor-Operated Calcium Entry (ROCE). However, contemporary electrophysiological and fluorescence imaging data reveal a highly complex pharmacological profile. This technical guide provides an in-depth mechanistic analysis of SKF-96365, dissecting its differential potency across Transient Receptor Potential Canonical (TRPC) channels, ORAI/STIM1 complexes, and off-target voltage-gated channels. Designed for researchers and drug development professionals, this whitepaper establishes self-validating experimental frameworks for utilizing SKF-96365 in modern calcium signaling assays.

Mechanistic Architecture: ROCE vs. SOCE

To utilize SKF-96365 effectively, one must distinguish between the two primary non-voltage-gated calcium influx pathways it modulates:

  • Receptor-Operated Calcium Entry (ROCE): Initiated by G-protein coupled receptors (GPCRs) activating Phospholipase C (PLC). PLC hydrolyzes PIP2 into Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). DAG directly activates TRPC channels (e.g., TRPC3, TRPC6, TRPC7) to mediate calcium and sodium influx[1].

  • Store-Operated Calcium Entry (SOCE): IP3 triggers calcium release from the endoplasmic reticulum (ER). The depletion of ER stores is sensed by STIM1, which oligomerizes and translocates to the plasma membrane to activate ORAI channels[2].

While initially marketed as a ROCE blocker, recent assays demonstrate that 3 across these two pathways[3].

ROCE_Pathway GPCR GPCR Activation PLC PLC Activation GPCR->PLC DAG DAG Production PLC->DAG IP3 IP3 Production PLC->IP3 TRPC TRPC Channels (ROCE) DAG->TRPC Activates ER ER Ca2+ Release IP3->ER STIM1 STIM1 Sensing ER->STIM1 Store Depletion ORAI Orai1 Channels (SOCE) STIM1->ORAI Activates Ca_Influx Intracellular Ca2+ Influx TRPC->Ca_Influx ORAI->Ca_Influx SKF SKF-96365 SKF->TRPC Weak Block (>100 μM) SKF->ORAI Strong Block (4-5 μM)

Fig 1: Divergent inhibitory pathways of SKF-96365 on ROCE (TRPC) and SOCE (ORAI) mechanisms.

Pharmacological Profiling: Specificity vs. Promiscuity

A critical error in contemporary assay design is treating SKF-96365 as a highly specific TRPC inhibitor. Quantitative profiling reveals that SKF-96365 is highly promiscuous, acting as a potent inhibitor of ORAI channels and low-voltage-activated (LVA) T-type calcium channels at concentrations far below those required to block TRPC-mediated ROCE.

Quantitative Target Affinity Summary
Target ChannelPathway / FunctionIC50 ValueCell ModelReference
CaV3.1 (T-type) Voltage-gated Ca2+ entry~560 nMHEK293[4]
COX / PGE2 Prostanoid formation3–4 μMOsteoblasts[5]
ORAI1/STIM1 SOCE4–5 μMMEFs[3]
hKv4.3 Potassium efflux12.8 μMHEK293[6]
TRPC3/6/7 ROCE (OAG-activated)>100 μMHEK293[3]

Causality & Experimental Implications: The assumption that SKF-96365 isolates TRPC activity is fundamentally flawed. It exhibits3[3]. Furthermore, its 4 necessitates stringent voltage-clamp controls when investigating excitable cells (e.g., neurons, cardiomyocytes)[4].

Self-Validating Experimental Protocol: Ratiometric Calcium Imaging

To accurately measure the inhibitory effect of SKF-96365 and differentiate between ROCE and SOCE, researchers must employ robust ratiometric imaging using Fura-2 AM[7][8]. This protocol is designed as a self-validating system: by establishing a calcium-free baseline, we isolate internal store release from transmembrane influx, ensuring that the measured SKF-96365 blockade is explicitly linked to plasma membrane channels.

Step-by-Step Methodology
  • Dye Loading (Cell Permeabilization): Incubate cells with 2–5 μM Fura-2 AM in Standard Extracellular Solution (SES) buffer for 45 min at 37°C[7][8]. Causality: The acetoxymethyl (AM) ester masks the carboxyl groups, allowing the dye to permeate the lipid bilayer.

  • De-esterification & Washing: Wash cells 3x with Ca2+-free SES buffer to remove extracellular dye. Incubate for 15 min. Causality: Intracellular esterases cleave the AM groups, trapping the active Fura-2 fluorophore inside the cell.

  • Baseline Acquisition: Record baseline fluorescence using dual excitation at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free). Causality: Ratiometric (340/380) imaging eliminates artifacts caused by uneven dye loading, photobleaching, or varying cell thickness[8].

  • SKF-96365 Pre-incubation: Apply SKF-96365 (e.g., 10–50 μM) for 3–5 minutes prior to stimulation[7][9]. Causality: Allows the lipophilic cation to partition into the plasma membrane and access the channel pore/binding sites.

  • Pharmacological Pathway Isolation:

    • To isolate ROCE: Apply 50 μM OAG (1-oleoyl-2-acetyl-sn-glycerol). Causality: OAG is a synthetic DAG analog that directly activates TRPC3/6/7 without depleting ER calcium stores[3].

    • To isolate SOCE: Apply 2 μM Thapsigargin (Tg). Causality: Tg irreversibly blocks the SERCA pump, causing passive depletion of the ER Ca2+ store, which subsequently activates STIM1 and ORAI[8][9].

  • Calcium Add-back: Introduce 1.8–2.0 mM CaCl2 to the extracellular bath[9][10].

  • Quantification: Measure the peak amplitude and Area Under the Curve (AUC) of the resulting Ca2+ influx.

Calcium_Imaging Step1 1. Fura-2 AM Loading (2-5 μM, 45 min) Step2 2. Wash & De-esterification (Ca2+-free SES Buffer) Step1->Step2 Step3 3. Baseline Recording (340/380 nm ratio) Step2->Step3 Step4 4. SKF-96365 Pre-incubation (3-5 min) Step3->Step4 Step5 5. Pathway Isolation (OAG for ROCE / Tg for SOCE) Step4->Step5 Step6 6. Extracellular Ca2+ Add-back (1.8 mM) Step5->Step6 Step7 7. Ratiometric Quantification (Peak & AUC) Step6->Step7

Fig 2: Self-validating ratiometric calcium imaging workflow for isolating ROCE and SOCE.

Translational Implications in Disease Models

Oncology and Cancer Therapeutics

SKF-96365 is frequently deployed as a broad-spectrum calcium entry inhibitor in oncology. In8, the compound successfully mitigates cell proliferation by blocking TRPC1-mediated calcium entry, subsequently inducing ER stress and halting tumorigenesis[8].

Cardiovascular and Smooth Muscle Regulation

In vascular smooth muscle, SKF-96365 demonstrates a fascinating secondary mechanism: it suppresses ATP-mediated localized Na+ transients (LNats) driven by TRPC6 non-selective cation channels (NSCCs). By blocking this sodium entry, SKF-96365 indirectly prevents Na+/Ca2+ exchanger (NCX)-mediated Ca2+ influx, a major driver of salt-sensitive hypertension[1].

However, its utility in direct cardiovascular drug development is constrained by its off-target electrophysiology. Its profound 6 and LVA T-type calcium channels precludes its direct clinical application due to severe arrhythmogenic risks (e.g., QT prolongation)[4][6]. Instead, its imidazole scaffold remains a critical pharmacophore for synthesizing next-generation, highly selective SOCE and ROCE modulators[9].

References

  • Title: The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels. Source: nih.gov.
  • Title: Transient Receptor Potential Channel 6–Mediated, Localized Cytosolic [Na+] Transients Drive Na+/Ca2+ Exchanger–Mediated Ca2+ Entry in Purinergically Stimulated Aorta Smooth Muscle Cells. Source: ahajournals.org.
  • Title: Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. Source: mdpi.com.
  • Title: Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1. Source: nih.gov.
  • Title: Differential Sensitivity of TRPC- and ORAI-Mediated Calcium Entries to 1-[2-(4-Methoxyphenyl). Source: acs.org.
  • Title: SKF-96365 blocks human ether-à-go-go-related gene potassium channels stably expressed in HEK 293. Source: ovid.com.
  • Title: Role of Transient Receptor Potential Canonical Channels in Heart Physiology and Pathophysiology. Source: frontiersin.org.
  • Title: On the inhibition of prostanoid formation by SK&F 96365, a blocker of receptor-operated calcium entry. Source: nih.gov.
  • Title: Inhibition of Ca2+ entry by capsazepine analog CIDD-99 prevents oral squamous carcinoma cell proliferation. Source: frontiersin.org.
  • Title: Evidence for a regulated Ca2+ entry in proximal tubular cells and its implication in calcium stone formation. Source: biologists.com.

Sources

Foundational

A Senior Application Scientist's Guide to SKF-96365: Mechanistic Insights into Downstream Signaling Pathways

Executive Summary SKF-96365 is a prototypical imidazole derivative widely utilized in pharmacological research as an inhibitor of Store-Operated Calcium Entry (SOCE) and Transient Receptor Potential Canonical (TRPC) chan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

SKF-96365 is a prototypical imidazole derivative widely utilized in pharmacological research as an inhibitor of Store-Operated Calcium Entry (SOCE) and Transient Receptor Potential Canonical (TRPC) channels[1]. While historically deployed as a simple calcium influx blocker, modern mechanistic profiling reveals that its influence on downstream signaling is highly divergent and context-dependent. This whitepaper provides an authoritative, in-depth analysis of the downstream signaling cascades affected by SKF-96365, detailing the causality behind its biological effects, and establishing self-validating experimental workflows for robust drug development research.

The Core Mechanism: Beyond Simple Channel Blockade

To accurately interpret downstream signaling, researchers must first understand the primary upstream targets of SKF-96365. The canonical mechanism involves the direct inhibition of TRPC channels and STIM1-mediated SOCE, effectively starving the cell of receptor-mediated calcium influx[1],.

However, a critical and often overlooked off-target effect is its action on the Na⁺/Ca²⁺ Exchanger (NCX) . In specific cellular contexts, such as glioblastoma, SKF-96365 significantly enhances the reverse-mode operation of NCX (with an EC₅₀ of 9.79 µM), paradoxically leading to intracellular calcium overload rather than depletion[2]. This duality—calcium starvation via SOCE blockade versus calcium overload via NCX reversal—dictates which downstream signaling pathways are activated or suppressed.

Pathway SKF SKF-96365 TRPC TRPC / SOCE SKF->TRPC Inhibits NCX NCX (Reverse Mode) SKF->NCX Enhances CaDrop ↓ Intracellular Ca2+ TRPC->CaDrop CaSpike ↑ Intracellular Ca2+ NCX->CaSpike CaMKII ↓ CaMKIIγ CaDrop->CaMKII MAPK ↑ p38 / JNK MAPK CaSpike->MAPK AKT ↓ AKT / mTOR CaMKII->AKT Autophagy Cytoprotective Autophagy AKT->Autophagy Apoptosis Apoptosis AKT->Apoptosis Arrest Cell Cycle Arrest MAPK->Arrest

Fig 1. Divergent downstream signaling pathways modulated by SKF-96365.

Core Downstream Signaling Cascades

The CaMKIIγ / AKT / mTOR Axis

Calcium is an essential co-factor for Calmodulin, which in turn activates Calcium/Calmodulin-dependent protein kinase II gamma (CaMKIIγ). By blocking SOCE, SKF-96365 directly inhibits CaMKIIγ activity[3].

Causality & Effect: CaMKIIγ is a critical upstream activator of the AKT/mTOR survival pathway. In colorectal cancer models (e.g., HCT116 cells), treatment with SKF-96365 leads to a profound reduction in phosphorylated AKT (Ser473) and phosphorylated mTOR[3]. The suppression of this survival cascade triggers intrinsic mitochondrial apoptosis, evidenced by the depolarization of the mitochondrial membrane and subsequent cytochrome c release[3].

Application Insight: Interestingly, mTOR inhibition simultaneously triggers cytoprotective autophagy as a cellular stress response[3],[4]. For drug development professionals, this means that combining SKF-96365 with an autophagy inhibitor (like Hydroxychloroquine) synergistically enhances its apoptotic efficacy in vivo[3].

MAPK Signaling and Cell Cycle Arrest

In cell lines where SKF-96365 induces NCX reverse-mode operation (e.g., LN-229 glioblastoma cells), the resulting intracellular calcium overload acts as a severe cellular stressor[2].

Causality & Effect: This stress rapidly activates Mitogen-Activated Protein Kinases (MAPKs), specifically p38 and JNK[2]. The hyperactivation of the p38/JNK MAPK pathway directly interferes with cell cycle progression, arresting cells in the S and G2/M phases and halting tumor proliferation[2],[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must design self-validating systems that isolate the specific pathways affected by SKF-96365. The following protocol outlines the gold-standard methodology for linking SOCE inhibition to downstream kinase activity.

Protocol: The "Calcium Add-Back" Assay with Downstream Kinase Profiling

Purpose: To definitively prove that SKF-96365-induced changes in AKT or MAPK phosphorylation are driven by SOCE blockade, rather than uncharacterized off-target toxicity.

Step 1: Cell Preparation & Dye Loading

  • Plate target cells (e.g., HEK293 or HCT116) on glass-bottom dishes.

  • Load cells with a ratiometric calcium indicator (e.g., Fura-2 AM, 2 µM) in standard extracellular buffer containing 2 mM Ca²⁺ for 30 minutes at 37°C.

  • Causality Check: Wash cells thoroughly to remove extracellular dye, preventing background fluorescence interference.

Step 2: ER Calcium Depletion

  • Transfer cells to a Ca²⁺-free extracellular buffer supplemented with 0.5 mM EGTA.

  • Stimulate with Thapsigargin (1 µM).

  • Why Thapsigargin? Thapsigargin irreversibly inhibits the SERCA pump. In a zero-calcium environment, this passively depletes the Endoplasmic Reticulum (ER) calcium stores without activating upstream GPCRs (like PLC/DAG), forcing STIM1 to oligomerize and open SOCE channels[1].

Step 3: SKF-96365 Incubation

  • Once baseline fluorescence stabilizes (indicating complete ER depletion), introduce SKF-96365 (10–25 µM) or a vehicle control (DMSO) for 15 minutes.

Step 4: Calcium Reintroduction (The "Add-Back")

  • Reintroduce 2 mM Ca²⁺ to the extracellular buffer and record the immediate fluorescent spike.

  • Validation: Because stores are already depleted, this spike represents pure SOCE influx. SKF-96365 should significantly blunt this peak compared to the vehicle control[1].

Step 5: Downstream Lysis & Western Blotting

  • Immediately following the imaging phase (or in parallel bulk cultures treated identically), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Probe for p-AKT (Ser473), total AKT, p-p38, and cleaved PARP[3].

  • Crucial Control: Run a parallel group pre-loaded with the intracellular calcium chelator BAPTA-AM (10 µM). If SKF-96365 alters p-AKT strictly via calcium modulation, BAPTA-AM should mimic or occlude the drug's effect, validating the mechanistic causality[2].

Workflow Prep 1. Cell Prep & Fura-2 Loading Deplete 2. ER Depletion (Thapsigargin) Prep->Deplete Treat 3. SKF-96365 Incubation Deplete->Treat CaAdd 4. Ca2+ Reintroduction & Imaging Treat->CaAdd Lyse 5. Lysis & WB (p-AKT, p-MAPK) CaAdd->Lyse

Fig 2. Self-validating experimental workflow for isolating SOCE and downstream kinases.

Quantitative Data Summary

The following table synthesizes the established quantitative parameters and downstream effects of SKF-96365 across various validated models.

Pharmacological ParameterTarget MechanismCell Line / ContextObserved Value / EffectReference
IC₅₀ SOCE / TRPC InhibitionVarious (e.g., HEK293)~10 - 25 µM[1]
EC₅₀ NCX (Reverse Mode) ActivationLN-229 (Glioblastoma)9.79 µM[2]
Kinase Expression p-AKT (Ser473) & p-mTORHCT116 (Colorectal Cancer)Significant Reduction[3]
Cell Cycle Status p38 / JNK MAPK ActivationLN-229 / DU145S and G2/M Phase Arrest[2],[4]

Conclusion & Drug Development Perspectives

SKF-96365 is far more than a simple TRPC/SOCE pore blocker. As demonstrated, its modulation of intracellular calcium dictates the fate of critical downstream signaling nodes, including the CaMKIIγ/AKT/mTOR survival axis and the stress-responsive MAPK pathways. For drug development professionals, understanding the dual nature of SKF-96365—capable of inducing calcium starvation in some tissues and calcium overload via NCX in others—is paramount. Future therapeutic strategies leveraging SKF-96365 or its analogs must account for these context-dependent downstream cascades, utilizing rational combination therapies (such as autophagy inhibitors) to maximize clinical efficacy.

References

  • Song, M., et al. "The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+." British Journal of Pharmacology (via PMC).[Link]

  • Jing, Z., et al. "SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway." Scientific Reports (via PMC).[Link]

  • Cui, C., et al. "Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer." Frontiers in Oncology.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Protocols for TRPC Inhibition Using SKF-96365

Abstract SKF-96365 is an imidazole derivative widely employed as an inhibitor of Transient Receptor Potential Canonical (TRPC) channels. It has been instrumental in elucidating the roles of receptor-mediated and store-op...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

SKF-96365 is an imidazole derivative widely employed as an inhibitor of Transient Receptor Potential Canonical (TRPC) channels. It has been instrumental in elucidating the roles of receptor-mediated and store-operated calcium entry (SOCE) in a myriad of cellular processes. However, a substantial body of evidence reveals that SKF-96365 is a non-selective compound with numerous off-target effects, mandating meticulous experimental design and cautious interpretation of results. This comprehensive guide provides an in-depth technical overview of SKF-96365, detailing its mechanism of action, a critical analysis of its pharmacological profile, and validated, step-by-step protocols for its application in common in vitro assays. We emphasize a self-validating experimental framework to ensure the scientific rigor and trustworthiness of findings.

Introduction to TRPC Channels and SKF-96365

The Transient Receptor Potential Canonical (TRPC) family, comprising seven members (TRPC1-7), constitutes a group of non-selective cation channels. These channels are critical downstream effectors of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1] Their activation permits the influx of cations, primarily Ca²⁺ and Na⁺, which modulates intracellular calcium homeostasis and triggers a wide range of physiological responses, from smooth muscle contraction and neuronal development to cell proliferation.[2][3]

SKF-96365 (1-[2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole hydrochloride) was first described as a selective blocker of receptor-mediated Ca²⁺ entry (RMCE), distinguishing it from agents that interfere with intracellular calcium release. Due to this property, it became a go-to pharmacological tool to probe the function of TRPC channels, which are key mediators of RMCE and store-operated calcium entry (SOCE).[1][4]

Mechanism of Action and Signaling Pathway

TRPC channels are integrated into cellular signaling cascades, most commonly initiated by the activation of phospholipase C (PLC). This canonical pathway proceeds as follows:

  • A GPCR or RTK is activated by an extracellular ligand.

  • The activated receptor stimulates PLC.

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[1]

  • This bifurcation leads to two primary modes of TRPC activation:

    • DAG-mediated activation: TRPC3, TRPC6, and TRPC7 are directly activated by DAG within the plasma membrane.[1]

    • Store-operated activation: IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ from internal stores. The depletion of ER calcium is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane to interact with and activate ORAI channels and certain TRPC channels (e.g., TRPC1).[5]

SKF-96365 is understood to directly inhibit TRPC channels, thereby blocking the cation influx that results from these activation pathways.[1]

TRPC_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand (e.g., Agonist) GPCR GPCR / RTK Ligand->GPCR PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 TRPC TRPC3/6/7 DAG->TRPC Activates Ca_influx Ca²⁺ Influx TRPC->Ca_influx SKF SKF-96365 SKF->TRPC Inhibits IP3R IP₃R IP3->IP3R Activates Ca_store Ca²⁺ Store IP3R->Ca_store Releases Ca²⁺ STIM1 STIM1 Ca_store->STIM1 Depletion Activates Calcium_Imaging_Workflow cluster_prep Day 1-2: Preparation cluster_assay Day 3: Assay P1 1. Seed Cells (e.g., TRPC-expressing HEK293) in 96-well black, clear-bottom plate. P2 2. Incubate 24-48h (37°C, 5% CO₂) P1->P2 A1 3. Dye Loading Incubate with Fluo-4 AM (e.g., 2µM) for 30-60 min at 37°C. A2 4. Wash & Pre-incubation Wash cells with buffer (HBSS). Pre-incubate with SKF-96365 or vehicle for 15-30 min. A1->A2 A3 5. Baseline Reading Place plate in fluorescence reader. Record baseline fluorescence (F₀) for 1-2 min. A2->A3 A4 6. Activate & Record Inject TRPC activator (e.g., GPCR agonist). Immediately record fluorescence kinetics to capture peak response (F). A3->A4 A5 7. Data Analysis Calculate ΔF/F₀ or Peak - Baseline. Normalize to vehicle control. Determine IC₅₀. A4->A5

Figure 2: Experimental Workflow for Calcium Imaging-Based TRPC Inhibition Assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells expressing the TRPC channel of interest (e.g., HEK293 cells stably expressing human TRPC6) into a 96-well, black-walled, clear-bottom plate. [6] * Culture for 24-48 hours to achieve 80-90% confluency on the day of the experiment.

  • Reagent Preparation:

    • SKF-96365 Stock: Prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO or ethanol. [7]Store at -20°C.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Dye Loading Solution: Dilute a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) to a final concentration of 2-5 µM in Assay Buffer. [1][8]Add Pluronic F-127 (0.02%) to aid dye solubilization. [6]

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Add 100 µL of Dye Loading Solution to each well.

    • Incubate for 30-60 minutes at 37°C in the dark. [1]

  • Wash and Compound Incubation:

    • Gently wash the cells twice with 200 µL of Assay Buffer to remove extracellular dye.

    • Add 100 µL of Assay Buffer containing the desired final concentration of SKF-96365 or vehicle (e.g., 0.1% DMSO). Prepare a serial dilution to test a range of concentrations.

    • Pre-incubate for 15-30 minutes at room temperature or 37°C. [1]

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation/emission wavelengths appropriate for your dye (e.g., ~494/516 nm for Fluo-4).

    • Record a stable baseline fluorescence for 60-120 seconds. [1] * Inject the TRPC channel activator (e.g., a GPCR agonist, or 100 µM OAG for TRPC3/6/7) and immediately begin kinetic fluorescence readings for 3-5 minutes to capture the full response. [1][9]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the average baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the response of SKF-96365-treated wells to the vehicle-treated control wells (set as 100% response).

    • Plot the normalized response against the logarithm of the SKF-96365 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [6]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique provides the most direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane. [10]It offers high temporal resolution and voltage control.

Patch_Clamp_Workflow cluster_prep_patch Preparation cluster_rec Recording & Inhibition PC1 1. Cell Preparation Plate TRPC-expressing cells on glass coverslips 24-48h prior. PC2 2. Pipette & Solutions Pull glass micropipette (4-8 MΩ). Fill with intracellular solution. Prepare external bath solution. PC1->PC2 R1 3. Obtain Whole-Cell Configuration Form a Giga-ohm seal on a cell. Rupture membrane to gain access. R2 4. Record Baseline Current Hold cell at -60 mV. Apply voltage ramps (e.g., -100 to +100 mV) to establish baseline I-V curve. R1->R2 R3 5. Activate TRPC Channels Perfuse with TRPC activator (e.g., OAG). Record stable, activated current. R2->R3 R4 6. Apply SKF-96365 Co-perfuse with activator + SKF-96365. Record steady-state inhibition. R3->R4 R5 7. Washout & Analysis Perfuse with activator alone to test reversibility. Calculate % inhibition. R4->R5

Figure 3: General Workflow for a Whole-Cell Patch-Clamp Experiment to Test TRPC Inhibition.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Cells: Plate cells on glass coverslips 24-48 hours before the experiment.

    • Solutions: Prepare appropriate intracellular (pipette) and extracellular (bath) solutions. Compositions will vary by cell type and the specific ions being measured. [11][12] * Pipettes: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with intracellular solution. [12]

  • Obtaining a Whole-Cell Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Using a micromanipulator, approach a single healthy cell with the glass pipette while applying slight positive pressure. [13] * Upon touching the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

    • Apply a brief, strong pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. [11]

  • Recording Protocol:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Baseline: Record baseline currents by applying a series of voltage steps or a voltage ramp (e.g., from -100 mV to +100 mV over 200 ms). This establishes the current-voltage (I-V) relationship before channel activation. [1] * Activation: Perfuse the bath with a solution containing a TRPC activator (e.g., 100 µM OAG). Wait for the current to reach a stable, elevated plateau. [1] * Inhibition: Co-apply the activator along with SKF-96365 at the desired concentration. Record the current until a new, inhibited steady-state is reached.

    • Washout: Perfuse again with the activator-only solution to determine if the inhibitory effect of SKF-96365 is reversible.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) during baseline, activation, and inhibition.

    • Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (I_inhibited - I_baseline) / (I_activated - I_baseline)) * 100

    • Construct I-V curves for each condition to analyze changes in reversal potential and rectification properties.

Conclusion

References

  • Singh, A. et al. (2010). The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels. British Journal of Pharmacology. Available at: [Link]

  • Chen, L. et al. (2014). The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+. British Journal of Pharmacology. Available at: [Link]

  • Chen, L. et al. (2014). The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+). British Journal of Pharmacology. Available at: [Link]

  • Urban, N. et al. (2014). Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels. British Journal of Pharmacology. Available at: [Link]

  • Creative Bioarray. Patch-Clamp Recording Protocol. Creative Bioarray. Available at: [Link]

  • Latorre, R. et al. (2009). Methods to Study TRPC Channel Regulation by Interacting Proteins. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Available at: [Link]

  • protocols.io (2025). CALCIUM IMAGING PROTOCOL. protocols.io. Available at: [Link]

  • Islam, M.S. (Ed.). (2018). Electrophysiological Methods for the Study of TRP Channels. Transient Receptor Potential Channels. Available at: [Link]

  • ResearchGate. Calcium imaging protocol. (A) Protocol design and representative plot... ResearchGate. Available at: [Link]

  • ResearchGate. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels | Request PDF. ResearchGate. Available at: [Link]

  • Adebiyi, A. et al. (2021). TRPC channel-derived calcium fluxes differentially regulate ATP and flow–induced activation of eNOS. Cell Calcium. Available at: [Link]

  • Axon Instruments. patch-clamp-protocol-final.pdf. Available at: [Link]

  • Chen, X. et al. (2024). In vitro and in vivo inhibition of the host TRPC4 channel attenuates Zika virus infection. EMBO Molecular Medicine. Available at: [Link]

  • Bon, R.S. & Beech, D.J. (2021). Pharmacology of TRPC Channels and Its Potential in Cardiovascular and Metabolic Medicine. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Liu, X. et al. (2021). Therapeutic effects of SKF-96365 on murine allergic rhinitis induced by OVA. Journal of Translational Medicine. Available at: [Link]

  • Xu, S.Z. et al. (2013). Assessing TRPC Channel Function Using Pore-Blocking Antibodies. TRP Channels. Available at: [Link]

  • Ong, H.L. et al. (2025). Differential Sensitivity of TRPC- and ORAI-Mediated Calcium Entries to 1‑[2-(4-Methoxyphenyl). bioRxiv. Available at: https://www.biorxiv.org/content/10.1101/2023.11.19.567759v1.full
  • Richardson, C. et al. (2026). Structural mechanism of TRPC3 inhibition by a potent and selective antagonist. bioRxiv. Available at: [Link]

  • ResearchGate. SKF96365 exhibits inhibitory effects on both ER-released Ca²⁺ and the... ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols: Electrophysiological Characterization of Cation Channels Using SKF-96365 in Patch Clamp Studies

Abstract SKF-96365 is an imidazole derivative widely employed in pharmacology to investigate cation influx, primarily through its action as an inhibitor of Transient Receptor Potential Canonical (TRPC) channels.[1] It wa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

SKF-96365 is an imidazole derivative widely employed in pharmacology to investigate cation influx, primarily through its action as an inhibitor of Transient Receptor Potential Canonical (TRPC) channels.[1] It was initially characterized as a blocker of store-operated calcium entry (SOCE) and receptor-mediated calcium entry (RMCE).[1][2] While it remains a valuable tool for probing the function of TRPC-mediated pathways, a significant body of evidence reveals that SKF-96365 is a non-selective compound with numerous off-target effects.[1][3] This guide provides an in-depth technical framework for utilizing SKF-96365 in patch clamp electrophysiology. We will detail its mechanism of action, discuss its critical off-target activities, provide validated experimental protocols, and emphasize the necessary controls for rigorous and accurate data interpretation.

Scientific Principle: Mechanism of Action and Non-Selectivity

A thorough understanding of SKF-96365's molecular interactions is paramount for designing and interpreting experiments correctly. Its utility is predicated on its ability to block cation influx, but its promiscuity necessitates caution.

Primary Target: TRPC Channels

TRPC channels are a family of non-selective cation channels that act as crucial downstream effectors for G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The canonical activation pathway involves phospholipase C (PLC), which hydrolyzes PIP2 into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[1]

  • DAG-Mediated Activation: TRPC3, TRPC6, and TRPC7 are directly activated by DAG.

  • Store-Operated Activation: IP3 triggers Ca²⁺ release from the endoplasmic reticulum (ER). The depletion of ER calcium stores then activates certain TRPC channels, often mediated by the ER calcium sensor STIM1.[1]

SKF-96365 is understood to directly inhibit TRPC channels, thus blocking the influx of Ca²⁺ and other cations that results from these activation pathways.[1]

Agonist Agonist (e.g., Neurotransmitter) GPCR GPCR / RTK Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC TRPC Channel (TRPC3/6/7) DAG->TRPC Activates CationInflux Ca²⁺ Influx & Depolarization TRPC->CationInflux Mediates SKF SKF-96365 SKF->TRPC Inhibits cluster_prep Preparation cluster_exp Experiment Cell_Prep 1. Cell Plating Seal 3. Obtain GΩ Seal Cell_Prep->Seal Pipette_Prep 2. Pipette Pulling Pipette_Prep->Seal Breakin 4. Go Whole-Cell Seal->Breakin Baseline 5. Record Baseline (-60 mV, Voltage Ramps) Breakin->Baseline Activate 6. Apply Agonist (e.g., OAG) Baseline->Activate Inhibit 7. Apply SKF-96365 + Agonist Activate->Inhibit Washout 8. Washout & Analyze Inhibit->Washout

Figure 2: Experimental Workflow for a Whole-Cell Patch Clamp Protocol. A step-by-step visual guide for assessing SKF-96365 inhibition of agonist-induced TRPC currents.

Perforated Patch Clamp Considerations

The primary limitation of the whole-cell technique is the dialysis of intracellular contents, which can wash out essential second messengers and lead to current "rundown". [4][5]The perforated patch technique mitigates this issue.

  • Principle: An antibiotic like Gramicidin or Amphotericin B is included in the pipette solution. After forming a GΩ seal, the antibiotic forms small pores in the membrane patch, allowing electrical access for small monovalent ions while leaving larger molecules like Ca²⁺, ATP, and signaling proteins inside the cell. [6][7][5]* Procedure Modification:

    • Prepare the internal solution containing the perforating agent. It is often useful to have a tip solution free of the agent to facilitate sealing, then back-fill the pipette. [8] 2. After achieving a GΩ seal, do not apply suction to rupture the membrane.

    • Monitor the access resistance (Ra). Perforation will occur gradually over 5-20 minutes, observed as a slow decrease in Ra to a stable level (typically 15-40 MΩ).

    • Proceed with the experiment once a stable, low access resistance is achieved.

  • Causality: Choose this method when studying GPCR-mediated activation of TRPC channels or when investigating pathways sensitive to intracellular Ca²⁺ or cyclic nucleotides, as it preserves the integrity of these systems. [7]

Data Interpretation and Mandatory Controls

Given the non-selective nature of SKF-96365, attributing an observed effect solely to TRPC channel inhibition is insufficient. A self-validating experimental design must include the following controls.

  • Confirm Target Expression: Use RT-PCR or immunocytochemistry to confirm that your cell model expresses the TRPC channel subtype you intend to study.

  • Test for Off-Target Effects: If possible, perform experiments on cells that express known off-targets (e.g., T-type Ca²⁺ channels) but lack the TRPC channel of interest. A positive result (inhibition by SKF-96365) in these cells would demonstrate off-target engagement.

  • Use Positive and Negative Controls:

    • Positive Control: Use a known agonist (like OAG) to elicit a robust TRPC current before applying SKF-96365. [1] * Negative Control: Apply SKF-96365 in the absence of the TRPC agonist to see if it affects baseline leak currents.

  • Orthogonal Pharmacological Tools: If available, use a more selective TRPC channel inhibitor to confirm the findings obtained with SKF-96365. For example, Pyr3 is a more selective TRPC3 antagonist. [9]5. Genetic Validation: The gold standard for confirming the role of a specific channel is to use genetic knockdown (siRNA) or knockout (CRISPR/Cas9) of the TRPC channel gene. In these cells, the effect of both the agonist and SKF-96365 should be significantly diminished or abolished.

Conclusion

SKF-96365 is a powerful but complex pharmacological tool. While it effectively blocks TRPC-mediated cation currents, its significant off-target effects on voltage-gated calcium, sodium, and potassium channels demand a rigorous and well-controlled experimental approach. [3][10][9][11]By understanding its polypharmacology, choosing the appropriate patch clamp configuration, and implementing a suite of validation controls, researchers can leverage SKF-96365 to generate reliable and accurately interpreted data in the study of cation channel physiology and drug development.

References

  • The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels. National Center for Biotechnology Information (PMC). [Link]

  • The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+. National Center for Biotechnology Information (PMC). [Link]

  • The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels. PubMed. [Link]

  • SKF-96365 strongly inhibits voltage-gated sodium current in rat ventricular myocytes. PubMed. [Link]

  • SKF-96365 strongly inhibits voltage-gated sodium current in rat ventricular myocytes. ResearchGate. [Link]

  • The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels | Request PDF. ResearchGate. [Link]

  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]

  • Perforated Whole-Cell Patch-Clamp Technique: A User's Guide. Springer Link. [Link]

  • Patch-Clamp Recording Protocol. Creative Bioarray. [Link]

  • Inhibitory effects of SKF96365 on the activities of K+ channels in mouse small intestinal smooth muscle cells. National Center for Biotechnology Information (PMC). [Link]

  • Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]

  • Optimize cardiac electrophysiology with perforated automated patch clamp. Sophion Bioscience. [Link]

  • Perforated whole-cell patch-clamp recording. PubMed. [Link]

  • Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. National Center for Biotechnology Information (PMC). [Link]

  • iCell Cardiomyocytes - Performing Perforated Patch Clamp Application Protocol. Cellular Dynamics. [Link]

  • Perforated patch clamp: from pores to currents and the challenges in between. Scientifica. [Link]

  • Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. [Link]

  • Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. Cold Spring Harbor Protocols. [Link]

Sources

Method

Application Note: Interrogating Intracellular Calcium Dynamics Using Fluo-4 AM and SKF-96365

Target Audience: Researchers, assay development scientists, and pharmacologists. Applications: GPCR screening, ion channel profiling, and intracellular signaling characterization. Mechanistic Grounding: The Chemistry of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and pharmacologists. Applications: GPCR screening, ion channel profiling, and intracellular signaling characterization.

Mechanistic Grounding: The Chemistry of Calcium Detection

Accurate measurement of intracellular calcium ( [Ca2+]i​ ) transients is critical for understanding cellular signal transduction. Fluo-4 AM is a premier, single-wavelength fluorescent calcium indicator that significantly improves upon its predecessor, Fluo-3, by substituting chlorine with fluorine atoms, resulting in enhanced excitation at 488 nm and superior signal-to-noise ratios[1].

The causality behind the dye's effectiveness lies in its chemical structure. Fluo-4 AM is synthesized as an acetoxymethyl (AM) ester, rendering the molecule lipophilic and highly membrane-permeable[1]. In this esterified state, the dye is virtually non-fluorescent and insensitive to calcium[1]. Once it diffuses across the plasma membrane, ubiquitous intracellular esterases cleave the lipophilic AM blocking groups[2]. This hydrolysis yields the active, negatively charged Fluo-4 molecule, which becomes trapped within the cytosol[2]. Upon binding free Ca2+ , the dye undergoes a conformational change that increases its fluorescence emission (>100-fold) at 515–525 nm[1].

To dissect specific calcium entry pathways, scientists frequently pair Fluo-4 AM assays with SKF-96365 , a well-known imidazole derivative originally characterized as an inhibitor of receptor-mediated calcium entry (RMCE)[3]. Today, it is predominantly utilized to block Transient Receptor Potential Canonical (TRPC) channels and Store-Operated Calcium Entry (SOCE)[4].

G GPCR GPCR / RTK Activation PLC PLC Cleaves PIP2 (Generates IP3 + DAG) GPCR->PLC ER ER Calcium Store (Depletion via IP3) PLC->ER IP3 TRPC TRPC / SOCE Channels (Ca2+ Influx) PLC->TRPC DAG ER->TRPC STIM1/Orai Fluo4 Fluo-4 (Trapped Intracellularly) ER->Fluo4 Ca2+ TRPC->Fluo4 Ca2+ SKF SKF-96365 (Channel Blocker) SKF->TRPC Fluo4AM Fluo-4 AM (Membrane Permeable) Fluo4AM->Fluo4 Esterases Fluorescence Fluorescence Emission (515-525 nm) Fluo4->Fluorescence Ca2+ Binding

Mechanistic pathway of SKF-96365 inhibition on TRPC/SOCE and Fluo-4 calcium detection.

Pharmacological Profiling of SKF-96365

Scientist's Insight: SKF-96365 is notoriously non-selective. While it is an excellent tool for blocking TRPC channels at ~10 µM[4][5], it exhibits complex polypharmacology. At similar concentrations, SKF-96365 has been shown to paradoxically elevate intracellular calcium by enhancing the reverse mode of the Na+/Ca2+ exchanger (NCX)[6][7]. Proper concentration titration is mandatory to avoid confounding cytotoxic artifacts.

Quantitative Data Summary: SKF-96365 Targets
Target / MechanismPharmacological EffectEffective ConcentrationReference
Receptor-Mediated Ca2+ Entry (RMCE) InhibitionIC₅₀ ~ 8.5 - 11.7 µM[3]
TRPC Channels (e.g., TRPC1, TRPC6) Inhibition~ 10 µM[4][5]
T-type Calcium Channels (CaV3.1) InhibitionIC₅₀ ~ 1 µM[5]
Na+/Ca2+ Exchanger (NCX) Reverse Mode Enhancement / ActivationEC₅₀ ~ 9.79 µM[6]

Experimental Design & Self-Validation Strategy

To ensure data integrity, the assay must be designed as a self-validating system. Every reagent serves a specific causal purpose:

  • Pluronic F-127 (0.02% - 0.1%): Fluo-4 AM is highly hydrophobic. This non-ionic surfactant prevents the dye from aggregating in aqueous assay buffers, ensuring uniform cellular loading[8].

  • Probenecid (1 - 2.5 mM): Many cell lines express organic anion transporters that actively pump the de-esterified Fluo-4 out of the cell. Probenecid inhibits these transporters, retaining the dye intracellularly and stabilizing the baseline fluorescence[8].

  • De-esterification Window: A strict 15–30 minute room-temperature incubation after the primary 37°C loading step is required[2]. This provides the kinetic window necessary for intracellular esterases to fully hydrolyze the AM ester[2]. Skipping this step results in a drifting baseline as cleavage continues during data acquisition.

Workflow CellPrep 1. Cell Culture (Plate Cells) DyePrep 2. Dye Loading (Fluo-4 AM + Pluronic) CellPrep->DyePrep Incubate 3. De-esterification (37°C then RT) DyePrep->Incubate Inhibitor 4. SKF-96365 (Pre-incubation) Incubate->Inhibitor Read 5. Kinetic Assay (Ex: 490nm / Em: 525nm) Inhibitor->Read

Step-by-step experimental workflow for Fluo-4 AM calcium assay with SKF-96365.

Step-by-Step Protocol

Part A: Reagent Preparation
  • Fluo-4 AM Stock (1-5 mM): Reconstitute 50 µg of Fluo-4 AM in anhydrous DMSO[1]. Protect from light and store at -20°C.

  • SKF-96365 Stock (10 mM): Dissolve SKF-96365 hydrochloride in H2​O or DMSO.

  • Assay Buffer: Prepare HEPES-buffered Hank's Balanced Salt Solution (HHBS) or Krebs-Ringer-HEPES (KRH) supplemented with 0.5% BSA to maintain physiological pH (7.4) and osmolarity[1][2].

Part B: Cell Preparation
  • Seed adherent cells in black-walled, clear-bottom 96-well plates at a density of 40,000–80,000 cells/well[2]. Culture overnight to reach 80-100% confluence[8].

  • (For non-adherent cells): Centrifuge and resuspend in Assay Buffer at 125,000–250,000 cells/well immediately prior to the assay[2].

Part C: Dye Loading & De-esterification
  • Mix 1 µL of 20% Pluronic F-127 (in DMSO) with 1 µL of the Fluo-4 AM stock[1].

  • Dilute this mixture into Assay Buffer to achieve a final Fluo-4 AM concentration of 2–5 µM[1][8]. (Optional: Add Probenecid to a final concentration of 2.5 mM if dye extrusion is an issue[8]).

  • Remove culture media, wash cells once with plain Assay Buffer, and add 100 µL of the dye loading solution per well[8].

  • Incubate the plate in a standard cell culture incubator (37°C, 5% CO2​ ) for 30 to 60 minutes[8].

  • Remove the plate from the incubator and let it sit at room temperature for an additional 15 to 30 minutes to ensure complete de-esterification of the AM ester[2].

Part D: SKF-96365 Pre-incubation & Data Acquisition
  • Wash the cells 2–3 times with Assay Buffer to remove excess extracellular dye, which contributes to high background noise[1].

  • Apply Assay Buffer containing the desired concentration of SKF-96365 (e.g., 10 µM for TRPC inhibition)[4][5]. Include a vehicle-only control well (DMSO).

  • Pre-incubate for 15–30 minutes at room temperature[4].

  • Transfer the plate to a fluorescence microplate reader equipped with automated fluidics. Set the instrument to Excitation: ~490 nm and Emission: ~515-525 nm [1][8].

  • Record the baseline fluorescence ( F0​ ) for 15-20 seconds.

  • Inject the agonist (e.g., GPCR ligand or Thapsigargin) and record the kinetic fluorescence ( F ) continuously for 2 to 5 minutes.

  • Data Analysis: Normalize the raw fluorescence data by calculating ΔF/F0​ (where ΔF=F−F0​ ) to account for well-to-well variations in cell number and dye loading.

References

  • Mechanism of block of SKF on hCaV3.1 calcium channels. National Institutes of Health (NIH). 5

  • Fluo-4 No Wash Calcium Assay Kit (MAK552). Sigma-Aldrich. 2

  • The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+). National Institutes of Health (NIH). 6

  • SKF-96365 as a TRPC Channel Blocker: A Technical Guide. Benchchem. 4

  • Fluo-4 AM Protocol. Hello Bio.8

  • SK&F 96365, a novel inhibitor of receptor-mediated calcium entry. National Institutes of Health (NIH). 3

  • The TRPC channel blocker SKF 96365 elevates intracellular Ca2+. National Institutes of Health (NIH). 7

  • Fluo-4 AM Ester - Product Information. Biotium.1

Sources

Application

SKF-96365 for In Vivo Mouse Studies: A Guide to Administration Routes and Protocols

An Application Note for Researchers Abstract SKF-96365 is an imidazole derivative widely employed as a pharmacological tool to investigate calcium signaling. Initially characterized as a blocker of store-operated calcium...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers

Abstract

SKF-96365 is an imidazole derivative widely employed as a pharmacological tool to investigate calcium signaling. Initially characterized as a blocker of store-operated calcium entry (SOCE), it is most frequently used to probe the function of Transient Receptor Potential Canonical (TRPC) channels.[1] However, its utility is complicated by a non-selective profile, which includes inhibitory effects on voltage-gated calcium and potassium channels.[2][3] This non-selectivity necessitates meticulous experimental design and cautious interpretation of results. This guide provides an in-depth overview of SKF-96365, its mechanism of action, and detailed protocols for its administration in in vivo mouse studies, with a focus on ensuring scientific rigor and reproducibility.

Scientific Foundation: Mechanism and Selectivity

SKF-96365 is primarily recognized for its role as an inhibitor of receptor-mediated calcium entry (RMCE) and SOCE.[1] The canonical pathway it disrupts involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). This cascade activates TRPC channels, non-selective cation channels that permit the influx of Ca²⁺. SKF-96365 is understood to directly inhibit these TRPC channels.[1]

Beyond TRPC inhibition, SKF-96365 has been shown to suppress the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling cascade, a critical pathway in cell proliferation and survival.[4][5]

SKF_96365_Mechanism cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Activates DAG DAG PLC->DAG Generates IP3 IP3R PLC->IP3 TRPC TRPC Channel (TRPC3/6/7) Ca_influx Ca²⁺ Influx TRPC->Ca_influx SKF SKF-96365 SKF->TRPC DAG->TRPC Activates

Figure 1: Simplified signaling pathway showing the inhibitory action of SKF-96365 on TRPC-mediated calcium influx.

Critical Note on Selectivity: As a Senior Application Scientist, it is imperative to stress that SKF-96365 is not a specific TRPC channel blocker. It potently inhibits low-voltage-activated (LVA) T-type calcium channels, with an IC₅₀ that can be lower than for some TRPC channels.[3] It also blocks high-voltage-activated (HVA) Ca²⁺ channels and various potassium channels.[2][4][6] This broad activity profile is a critical consideration. Any claims about the specific involvement of TRPC channels based solely on SKF-96365 data should be supported by complementary evidence, such as using a structurally different inhibitor or genetic knockout models.

Off_Target_Effects SKF SKF-96365 TRPC TRPC Channels (Primary Target) SKF->TRPC T_type LVA T-type Ca²⁺ Channels SKF->T_type HVA HVA Ca²⁺ Channels SKF->HVA K_channels K⁺ Channels SKF->K_channels

Figure 2: Off-target inhibitory effects of SKF-96365 on various ion channels.

In Vivo Administration: Routes, Dosage, and Vehicle

The choice of administration route is dictated by the experimental question, the target tissue, and the desired systemic versus local effect. For systemic delivery in mouse models, intraperitoneal injection is the most frequently documented method.

Summary of Administration Parameters

The following table summarizes dosages and vehicles reported in peer-reviewed literature for various mouse models. This data serves as a starting point for experimental design; however, dose-response studies are highly recommended to determine the optimal concentration for your specific model and endpoint.

Administration RouteDosage RangeVehicle / FormulationMouse Model ApplicationReference
Intraperitoneal (IP) 20 mg/kg0.9% Physiological SalineEsophageal Cancer Xenograft[7]
Intranasal (IN) 200 - 400 µ g/mouse Not specifiedAllergic Rhinitis[8]
Subcutaneous (SC) 10 - 100 µg in 20 µL0.9% SalineInflammatory Pain (Rat model)[9]
Vehicle Formulation - A Critical Step

SKF-96365 hydrochloride has limited aqueous solubility. Proper formulation is essential for bioavailability and to avoid precipitation.

  • For Saline-Based Solutions: As used in some studies, direct dissolution in saline may be possible, especially for lower concentrations.[7][10] Gentle warming and vortexing can aid dissolution. Always visually inspect for complete solubilization before administration.

  • For Suspension: A homogenous suspension can be made using Carboxymethylcellulose sodium (CMC-Na). For example, adding 5 mg of SKF-96365 to 1 ml of a CMC-Na solution.[4]

  • For Solubilization using Co-solvents: For higher concentrations or to ensure a clear solution, co-solvents are required. A common formulation involves:

    • Dissolve SKF-96365 in DMSO to create a stock solution (e.g., 80 mg/ml).

    • Add PEG300 (e.g., to a final concentration of 40%).

    • Add Tween-80 (e.g., to a final concentration of 5%).

    • Add ddH₂O to the final volume.[4] Note: Solutions containing DMSO should be used immediately and administered via a slow injection to minimize local irritation.

Experimental Protocols

The following protocols provide step-by-step guidance for the most common administration routes. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.

Protocol 1: Intraperitoneal (IP) Injection (Systemic Administration)

This is the preferred method for achieving systemic exposure to investigate the effects of SKF-96365 on internal organs or in cancer xenograft models.[7][11]

Materials:

  • SKF-96365 hydrochloride

  • Sterile vehicle (e.g., 0.9% saline or DMSO/PEG300/Tween80 formulation)

  • Sterile 1 mL syringes

  • Sterile needles, 25-27 gauge[12][13]

  • 70% Ethanol or other skin disinfectant

  • Cotton swabs or gauze

Procedure:

  • Preparation:

    • Calculate the required dose based on the animal's body weight (e.g., for a 25g mouse at 20 mg/kg, the dose is 0.5 mg).

    • Prepare the SKF-96365 solution in the chosen vehicle. Ensure it is fully dissolved or homogenously suspended and warmed to room temperature to prevent animal discomfort.[14]

    • Draw the calculated volume into the syringe. The maximum recommended IP injection volume for a mouse is 10 ml/kg (0.25 ml for a 25g mouse).[13]

    • Change to a new sterile needle for each animal to prevent cross-contamination and ensure sharpness.[14]

  • Animal Restraint:

    • Gently restrain the mouse using the scruff technique with your non-dominant hand, ensuring the skin is taut but not restricting breathing.

    • Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially, away from the injection site.[12][15]

  • Injection:

    • Identify the injection site in the mouse's lower right abdominal quadrant. This avoids the cecum and urinary bladder, which are typically located on the left side.[12][14]

    • Disinfect the injection site with 70% ethanol.[12]

    • With the needle bevel facing up, insert it at a 30-45° angle into the abdominal cavity.[13][14]

    • Gently aspirate by pulling back the plunger. If you see yellow fluid (urine), brown/green fluid (intestinal contents), or blood, withdraw the needle and reinject at a different site with a fresh needle and syringe. Proper placement should yield negative pressure.[12][13]

    • Inject the solution at a steady pace.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Procedure Monitoring:

    • Observe the animal for several minutes post-injection for any signs of distress, such as lethargy, abdominal distention, or pain.

Protocol 2: Intranasal (IN) Administration (Local Respiratory Delivery)

This route is ideal for models of respiratory diseases, such as allergic rhinitis, to deliver the compound directly to the nasal mucosa.[8]

Procedure:

  • Lightly anesthetize the mouse according to an approved protocol.

  • Position the mouse on its back.

  • Using a micropipette, carefully instill a small volume (typically 10-20 µL per nostril) of the SKF-96365 solution into the nasal cavity.

  • Allow the mouse to recover from anesthesia in a warm, clean cage.

Protocol 3: Subcutaneous (SC) Administration (Localized Delivery)

This route is used for creating a localized depot of the drug, often employed in pain models where the compound is injected directly into the area of interest, such as the hind paw.[16]

Procedure:

  • Gently restrain the mouse.

  • Lift a fold of loose skin at the desired injection site (e.g., scruff of the neck for systemic absorption, or hind paw for local pain studies).

  • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.

  • Inject the solution, which will form a small bleb under the skin.

  • Withdraw the needle and return the mouse to its cage.

Experimental Workflow and Self-Validation

To ensure the trustworthiness of your findings, a robust experimental design is crucial. This includes proper controls and a logical workflow.

InVivo_Workflow cluster_groups Group Allocation g1 Group 1: Vehicle Control admin Administer Treatment (e.g., Daily IP Injections) g2 Group 2: SKF-96365 (Low Dose) g3 Group 3: SKF-96365 (High Dose) g4 Group 4: Positive Control (Optional) start Establish Animal Model (e.g., Tumor Xenograft) random Randomize Animals start->random monitor Monitor & Collect Data (e.g., Tumor Volume, Body Weight) admin->monitor endpoint Endpoint Analysis (e.g., Tissue Harvest, IHC, Western Blot) monitor->endpoint analysis Statistical Analysis & Interpretation endpoint->analysis

Figure 3: A representative experimental workflow for an in vivo study using SKF-96365.

Self-Validating System:

  • Vehicle Control: This is the most critical control group and is non-negotiable. It allows you to account for any effects of the solvent mixture itself.

  • Positive Control: If available, a known inhibitor or therapeutic for your model can serve as a benchmark for the efficacy of SKF-96365.

  • Blinding: Whenever possible, the individuals administering the drug, monitoring the animals, and analyzing the final data should be blinded to the treatment groups to prevent unconscious bias.

References

  • Chen, X., et al. (2015). The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+. British Journal of Pharmacology. Retrieved from [Link]

  • Li, H., et al. (2021). Therapeutic effects of SKF-96365 on murine allergic rhinitis induced by OVA. Allergy, Asthma & Clinical Immunology. Retrieved from [Link]

  • Bentham Science. (2023). A Comparative Study on In vitro Anti-cancer and In vivo Anti-angiogenic Effects of TRPC Blockers Pyr-3 and SKF-96365. Retrieved from [Link]

  • Ding, J., et al. (2012). Effects of a non-selective TRPC channel blocker, SKF-96365, on melittininduced spontaneous persistent nociception and inflammatory pain hypersensitivity. Neuroscience Bulletin. Retrieved from [Link]

  • University of Arizona Research Animal Resources. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]

  • Queen's University. (2022). Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. Retrieved from [Link]

  • Jing, Z., et al. (2020). SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway. Cell Death & Disease. Retrieved from [Link]

  • Wang, Q., et al. (2020). SKF96365 Inhibits Tumor Proliferation by Inducing Apoptosis and Autophagy in Human Esophageal Squamous Cell Carcinoma. Journal of Oncology. Retrieved from [Link]

  • University of British Columbia Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • MacDonald, M. L., et al. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]

  • Zhou, C., et al. (2013). Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1. PLoS ONE. Retrieved from [Link]

  • Tanahashi, Y., et al. (2016). Inhibitory effects of SKF96365 on the activities of K+ channels in mouse small intestinal smooth muscle cells. Journal of Veterinary Medical Science. Retrieved from [Link]

  • He, L., et al. (2010). The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels. British Journal of Pharmacology. Retrieved from [Link]

  • ResearchGate. (2016). At what concentration/dose should SKF-96365 be injected in rat brain to inhibit TRPC channels in any specific brain area? Retrieved from [Link]

  • Tanahashi, Y., et al. (2016). Inhibitory effects of SKF96365 on the activities of K(+) channels in mouse small intestinal smooth muscle cells. Journal of Veterinary Medical Science. Retrieved from [Link]

  • Zhou, C., et al. (2013). Protective effects of SKF-96365, a non-specific inhibitor of SOCE, against MPP+-induced cytotoxicity in PC12 cells: potential role of Homer1. PLoS ONE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting SKF-96365 Precipitation in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of SKF-96365 during patch-clamp electrophysiology, calcium imaging, and cell c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of SKF-96365 during patch-clamp electrophysiology, calcium imaging, and cell culture assays.

SKF-96365 is a canonical, widely used inhibitor of store-operated calcium entry (SOCE) and transient receptor potential (TRP) channels[1]. While it is highly efficacious, its physicochemical properties make it notoriously difficult to keep in solution when transitioning from concentrated stock solutions into physiological aqueous buffers (such as aCSF, Tyrode's, or Krebs-Ringer).

This guide is designed to move beyond basic "tips and tricks." Here, we will dissect the thermodynamic causality of SKF-96365 precipitation and provide a self-validating, step-by-step protocol to ensure absolute scientific integrity in your assays.

The Physicochemical Root Cause: Why Does It Precipitate?

To troubleshoot precipitation, we must first understand the molecular behavior of SKF-96365 in different solvent environments. SKF-96365 is commercially supplied as a hydrochloride (HCl) salt [2].

  • pH-Dependent Speciation: In pure, unbuffered water (which typically has a slightly acidic pH of ~4.0–5.0), the imidazole ring of SKF-96365 is fully protonated. This cationic state renders the salt highly hydrophilic and soluble[3]. However, the pKa of this imidazole ring is approximately 6.5–7.0. When you introduce the compound into a physiological buffer at pH 7.4, the molecule rapidly deprotonates into its free base form .

  • Hydrophobicity (LogP): The unprotonated free base of SKF-96365 is highly lipophilic, possessing a computed LogP of 3.6[4]. This sudden shift from a hydrophilic salt to a hydrophobic free base causes immediate thermodynamic instability in the aqueous medium, driving the molecules to aggregate and crash out of solution.

  • The Common Ion Effect: Physiological buffers contain high concentrations of chloride ions (e.g., ~130–150 mM NaCl). If a concentrated aqueous stock of SKF-96365 HCl is added directly to this buffer, the high extracellular chloride concentration suppresses the dissociation of the salt via Le Chatelier's principle, further promoting microcrystal formation.

Quantitative Physicochemical Data

Summarized below are the critical parameters you must account for when designing your dilution strategy:

PropertyValueExperimental Implication
Molecular Weight 402.91 g/mol (HCl salt)Ensure molarity calculations account for the HCl salt[2].
LogP (Free Base) 3.6Highly hydrophobic at pH 7.4; prone to sticking to plasticware[4].
Solubility (DMSO) ≥ 20 mg/mL (~50 mM)Excellent primary stock solvent[2]. Use anhydrous DMSO to prevent degradation[3].
Solubility (Water) ~ 20 mg/mL (pH < 5.0)Soluble in pure water, but will precipitate upon buffering to pH 7.4[2].
Max Aqueous Working Conc. ≤ 20 µM (Direct Dilution)Concentrations > 20 µM typically require protein carriers or surfactants to remain stable.

Experimental Protocol: The "Drop-Wise Carrier" Method

To prevent solvent crash-out and maintain SKF-96365 in a stable physiological solution, you must control the rate of dispersion and provide hydrophobic pockets for the free base to occupy. Every step in this protocol acts as a self-validating checkpoint.

Materials Required:

  • Anhydrous DMSO

  • Bovine Serum Albumin (BSA, essentially fatty acid-free) or Pluronic F-127

  • Target physiological buffer (pH 7.3–7.4)

  • Vortex mixer and 37°C water bath

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock: Dissolve SKF-96365 powder in anhydrous DMSO to create a 10 mM to 20 mM stock[3]. Causality: A highly concentrated stock minimizes the final volume of DMSO introduced into your cell assay (keeping final DMSO < 0.1%).

  • Condition the Aqueous Buffer: Pre-warm your physiological buffer to 37°C. If your target SKF-96365 concentration exceeds 10–20 µM, supplement the buffer with either 0.1% BSA[5] or 0.01% Pluronic F-127[6]. Causality: BSA provides hydrophobic binding pockets that sequester the lipophilic free base, while Pluronic F-127 acts as a non-ionic surfactant to form stabilizing micelles.

  • Dynamic Drop-Wise Integration: Place the tube containing the pre-warmed buffer on a vortex mixer at medium-high speed. While the liquid is actively swirling, add the DMSO stock drop-wise directly into the center of the vortex. Causality: Rapid kinetic mixing prevents localized spikes in water concentration around the DMSO droplet, stopping the hydrophobic molecules from nucleating into crystals.

  • Self-Validation (Microscopic Check): Before applying the solution to your cells, place a 10 µL drop of the final mixture on a glass slide and inspect it under a phase-contrast microscope at 20x or 40x magnification. Causality: Macroscopic cloudiness is obvious, but microcrystals (which block perfusion systems and ruin patch-clamp seals) are invisible to the naked eye. A clear microscopic field validates the protocol.

Diagnostic Workflow Visualization

Follow this logical decision tree when preparing your daily working solutions to minimize the risk of compound loss and assay failure.

SKF_Troubleshooting Start Prepare SKF-96365 DMSO Stock (10-20 mM) CheckConc Target Final Concentration? Start->CheckConc HighConc > 20 µM (High Risk) CheckConc->HighConc LowConc ≤ 20 µM (Standard Risk) CheckConc->LowConc AddCarrier Supplement Buffer with 0.1% BSA or 0.02% Pluronic HighConc->AddCarrier WarmBuffer Pre-warm Buffer to 37°C (Ensure pH is 7.3-7.4) LowConc->WarmBuffer AddCarrier->WarmBuffer Vortex Add Stock Dropwise Under Vigorous Vortexing WarmBuffer->Vortex Check Visual & Microscopic Inspection Vortex->Check Success Clear Solution Proceed to Assay Check->Success Clear Fail Cloudy/Crystals Sonicate or Adjust pH Check->Fail Precipitate Fail->Vortex Retry/Recover

Caption: Workflow for preventing and troubleshooting SKF-96365 precipitation in physiological buffers.

Frequently Asked Questions (FAQs)

Q: My solution turned cloudy the exact moment I pipetted the DMSO stock into my patch-clamp bath solution. What went wrong? A: You experienced "solvent crash-out." When you pipette a DMSO stock into an aqueous buffer without immediate, vigorous mixing, the DMSO rapidly diffuses away into the bulk water. This leaves the highly lipophilic SKF-96365 stranded in a localized pocket of water where its concentration vastly exceeds its aqueous solubility limit, causing immediate precipitation. Always use the dynamic vortexing method described above.

Q: If my SKF-96365 precipitates, can I just heat the buffer to 40°C to force it back into solution? A: Heating increases thermodynamic solubility temporarily, and the solution may appear to clear. However, this is a dangerous practice for live-cell assays. As soon as the solution travels through your ambient-temperature perfusion tubing or enters the recording chamber, the temperature drops, and the compound will re-precipitate. This leads to inconsistent dosing and clogged micro-perfusion manifolds.

Q: Will adding BSA or Pluronic F-127 interfere with my electrophysiology or calcium imaging readouts? A: Generally, no. Supplementing physiological saline solutions (PSS) with 0.1% BSA is a standard practice in patch-clamp electrophysiology to prevent lipophilic drugs from adhering to the plastic walls of perfusion systems[5]. Similarly, 0.01% Pluronic F-127 is routinely used in standard bath solutions during Fura-2 AM dye loading to facilitate dye dispersion[6], and it does not independently alter basal TRP channel activity.

Q: I am using a purely aqueous stock (dissolved in water at 20 mg/mL). Why does it precipitate when I add it to my Krebs-Ringer buffer? A: Your aqueous stock is highly acidic (pH < 5.0) because it is the pure hydrochloride salt. Krebs-Ringer buffer is heavily buffered to pH 7.4. The moment your acidic stock hits the physiological buffer, the imidazole ring deprotonates, drastically increasing the molecule's LogP and causing it to crash out[4]. Transitioning to a DMSO primary stock often yields better kinetic dispersion.

References

  • Merritt, J. E., Armstrong, W. P., Benham, C. D., Hallam, T. J., Jacob, R., Jaxa-Chamiec, A., Leigh, B. K., McCarthy, S. A., Moores, K. E., & Rink, T. J. (1990). SKF96365, a novel inhibitor of receptor-mediated calcium entry. Biochemical Journal, 271(2), 515–522.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 104956, SKF-96365 free base.[Link]

  • Jung, S., Mühle, A., Schaefer, M., Strotmann, R., Schultz, G., & Plant, T. D. (2002). TRPC6 is a candidate channel involved in receptor-stimulated cation currents in A7r5 smooth muscle cells. American Journal of Physiology-Cell Physiology, 282(2), C347-C359.[Link]

  • Wang, D. (2018). Discovery and Characterisation of Venom Peptide and Small Molecule Modulators for T-type Calcium Channels. The University of Queensland.[Link]

Sources

Optimization

Technical Support Center: SKF-96365 Application &amp; Cytotoxicity Management

Welcome to the Technical Support Center for SKF-96365 applications. While SKF-96365 is a foundational pharmacological tool for inhibiting Store-Operated Calcium Entry (SOCE) and Transient Receptor Potential Canonical (TR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for SKF-96365 applications. While SKF-96365 is a foundational pharmacological tool for inhibiting Store-Operated Calcium Entry (SOCE) and Transient Receptor Potential Canonical (TRPC) channels, its utility is frequently compromised by severe off-target cytotoxicity at elevated concentrations.

As a Senior Application Scientist, I have designed this hub to help you navigate the narrow therapeutic window of SKF-96365. This guide synthesizes mechanistic causality, troubleshooting FAQs, and self-validating protocols to ensure your experimental phenotypes are driven by true target inhibition, not pharmacological artifacts.

Mechanistic Overview: Target Inhibition vs. Cytotoxicity

Mechanism cluster_target Target Pathway (Desired) cluster_offtarget Off-Target Cytotoxicity SKF SKF-96365 (>20 µM) TRPC TRPC / ORAI1 SKF->TRPC Blocks NCX NCX Reverse Mode SKF->NCX Activates Mito Mito. Depolarization SKF->Mito Cyt C Release SOCE SOCE Inhibition TRPC->SOCE Reduces Influx CaOverload Ca2+ Accumulation NCX->CaOverload Drives Apoptosis Apoptosis / Arrest Mito->Apoptosis Caspase 3/9 CaOverload->Apoptosis Triggers

Mechanism of SKF-96365 target inhibition versus dose-dependent off-target cytotoxicity.

Part 1: Troubleshooting & FAQs

Q1: Why do my cells exhibit massive apoptosis when I use 30-50 µM SKF-96365 to ensure complete TRPC blockade? A1: The causality lies in the drug's polypharmacology. While SKF-96365 effectively blocks SOCE with an IC50 of approximately 4–10 µM 1, pushing the concentration above 15–20 µM triggers catastrophic off-target effects. Specifically, high doses paradoxically enhance the reverse mode of the Na+/Ca2+ exchanger (NCX), leading to massive intracellular calcium accumulation [[2]](_). This calcium overload, combined with direct mitochondrial membrane depolarization, triggers cytochrome c release, PARP cleavage, and caspase-9/3-mediated apoptosis [[3]](), 4.

Q2: My calcium imaging shows an increase in baseline intracellular calcium after adding 40 µM SKF-96365. Is the drug degraded? A2: No, this is a known pharmacological artifact of high-dose SKF-96365. The sustained increase in baseline Ca2+ is driven by the aforementioned NCX reverse-mode activation, not drug degradation 2. To troubleshoot this, you must either reduce the SKF-96365 concentration to ≤10 µM or pre-incubate cells with a calcium chelator like BAPTA-AM to buffer the artifactual influx.

Q3: How can I achieve complete SOCE/TRPC inhibition without triggering G2/M cell cycle arrest? A3: Prolonged exposure (>12 hours) to SKF-96365 upregulates p21waf/Cip1 and decreases Cyclin B, arresting cells in the G2/M phase 3. If your assay requires long-term incubation (e.g., proliferation assays), you must cap the concentration at 5–10 µM. If higher concentrations are strictly required to block a resistant TRPC isoform, you must switch to an acute assay format (e.g., a 30-minute Ca2+ add-back protocol) to prevent transcriptional toxicity.

Q4: What are the best practices for validating that my observed phenotype is due to TRPC/SOCE inhibition and not SKF-96365 toxicity? A4: Cross-validation is mandatory for this compound. You must run parallel experiments using structurally distinct, highly selective inhibitors such as GSK-7975A (which blocks ORAI-mediated SOCE without affecting TRPCs) 1. Ultimately, the gold standard is to confirm your pharmacological findings with targeted siRNA knockdown of the specific TRPC or ORAI1 isoform 2.

Part 2: Quantitative Data & Thresholds

To prevent experimental artifacts, adhere strictly to the concentration thresholds outlined below. Exceeding the IC50 by more than 2-fold shifts the drug from an inhibitor to a cytotoxic agent.

Concentration RangePrimary Cellular EffectMechanism / TargetRecommended Assay Duration
1 - 10 µM Target Inhibition (SOCE/TRPC)Blocks ORAI1 and TRPC channelsUp to 48 hours
10 - 20 µM Partial Toxicity / Cytostasisp21 upregulation, Cyclin B decrease (G2/M Arrest)< 12 hours
> 20 µM Severe Cytotoxicity / ApoptosisNCX reverse mode, Mitochondrial depolarization< 1 hour (Acute imaging only)

Part 3: Self-Validating Experimental Protocols

Workflow Start Determine Working Conc. Titration Dose-Response (1 - 50 µM) Start->Titration Viability Multiplex Viability (WST-1 / LDH) Titration->Viability TimeCourse Optimize Exposure (< 1 hr vs 24 hr) Viability->TimeCourse Validation Cross-validate (siRNA / GSK-7975A) TimeCourse->Validation

Step-by-step experimental workflow for optimizing SKF-96365 concentration and exposure.

Protocol A: Multiplexed Viability & Membrane Integrity Titration

Causality: SKF-96365 can induce apoptosis (caspase-dependent) at moderate doses and necrosis at extreme doses 5, 6. Multiplexing WST-1 (metabolic activity) with LDH release (membrane integrity) differentiates cytostatic effects from acute cytotoxicity, allowing you to find the exact therapeutic window for your specific cell line.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at 1×104 cells/well. Incubate overnight.

  • Drug Preparation: Prepare a fresh SKF-96365 stock in DMSO. Create a gradient: 0 (Vehicle), 1, 5, 10, 15, 20, 30, and 50 µM in complete media. Critical: Ensure final DMSO concentration remains constant (≤0.1%) across all wells.

  • Incubation: Treat cells for 24 hours.

  • LDH Assay (Necrosis Check): Transfer 50 µL of the supernatant to a new plate. Add LDH reaction mix and incubate for 30 mins in the dark. Measure absorbance at 490 nm.

  • WST-1 Assay (Metabolic Check): Add 10 µL of WST-1 reagent to the remaining cells/media in the original plate. Incubate for 2 hours. Measure absorbance at 450 nm.

System Validation & Control Checkpoints:

  • Internal Baseline: Vehicle-treated cells (0% LDH release, 100% WST-1).

  • Maximum Toxicity Control: 1% Triton X-100 added 30 mins prior to assay (100% LDH release).

  • Success Criteria: The optimal working concentration is strictly defined as the highest dose yielding >90% WST-1 activity and <5% LDH release relative to vehicle controls.

Protocol B: Short-Term Calcium Add-Back Assay (Exposure Minimization)

Causality: To completely isolate SOCE inhibition from the transcriptional toxicity (G2/M arrest) and mitochondrial depolarization that occurs after prolonged exposure, we limit drug exposure to under 30 minutes during the ER store-depletion phase.

Step-by-Step Methodology:

  • Dye Loading: Load cells with 2 µM Fura-2 AM (or Fluo-4 AM) for 30 mins at 37°C in standard imaging buffer. Wash 3x.

  • Baseline Recording: Image cells in a Ca2+-free buffer (supplemented with 0.5 mM EGTA) for 2 minutes to establish a stable baseline.

  • Store Depletion & Drug Incubation: Add 1 µM Thapsigargin (Tg) simultaneously with your optimized dose of SKF-96365 (e.g., 10 µM). Record the transient ER Ca2+ release for 10–15 minutes. Causality: Adding the inhibitor here ensures it is present when STIM1/ORAI1 coupling occurs, without requiring hours of pre-incubation.

  • Ca2+ Reintroduction: Inject CaCl2 into the bath to a final concentration of 2 mM. Record the peak SOCE influx for 5 minutes.

System Validation & Control Checkpoints:

  • Negative Control: Vehicle (DMSO) + Tg ensures baseline SOCE is robustly measurable upon Ca2+ reintroduction.

References

  • Protective effects of SKF-96365, a non-specific inhibitor of SOCE, against MPP+-induced cytotoxicity in PC12 cells: potential role of Homer1. PLoS One (NIH). Available at:[Link]

  • Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1. PMC (NIH). Available at:[Link]

  • The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+). Br J Pharmacol (NIH). Available at:[Link]

  • SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway. Cancer Lett (NIH). Available at:[Link]

  • SKF96365 Inhibits Tumor Proliferation by Inducing Apoptosis and Autophagy in Human Esophageal Squamous Cell Carcinoma. Semantic Scholar. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing SKF-96365 Incubation in Primary Cells

Welcome to the Technical Support Center for SKF-96365 applications in primary cell models. SKF-96365 is a potent, widely utilized pharmacological inhibitor of Store-Operated Calcium Entry (SOCE) and Transient Receptor Po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for SKF-96365 applications in primary cell models. SKF-96365 is a potent, widely utilized pharmacological inhibitor of Store-Operated Calcium Entry (SOCE) and Transient Receptor Potential Canonical (TRPC) channels ().

While highly effective, its application in primary cells—such as neurons, hepatocytes, and myotubes—requires precise temporal optimization. Incorrect incubation times can lead to incomplete channel blockade, off-target suppression of scaffolding proteins, or severe cytotoxicity. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize SKF-96365 incubation times for your specific experimental endpoints.

Pathway Visualization: Mechanism of Action

G SKF SKF-96365 (Inhibitor) TRPC TRPC Channels & SOCE SKF->TRPC Blocks (15-30 min) CaMKII CaMKIIγ/AKT Pathway SKF->CaMKII Indirectly Inhibits Autophagy Cytoprotective Autophagy SKF->Autophagy Triggers Ca_Influx Intracellular Ca2+ Influx TRPC->Ca_Influx Facilitates Ca_Influx->CaMKII Activates Apoptosis Apoptosis & Cytotoxicity (>12h Incubation) CaMKII->Apoptosis Suppresses Autophagy->Apoptosis Delays

Fig 1. SKF-96365 mechanism of action and temporal downstream signaling effects.

Section 1: Troubleshooting Guide - Temporal Dynamics & Cytotoxicity

Q: Why do my primary cells exhibit high toxicity after overnight incubation with SKF-96365? A: SKF-96365 is not just a pore blocker; its prolonged presence alters downstream survival pathways. Extended incubations (>12 hours) inhibit the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling cascade ()[1]. This inhibition triggers cross-talk between cytoprotective autophagy and apoptosis. Furthermore, in primary neuronal models like PC12 cells, prolonged SKF-96365 exposure decreases the expression of Homer1, a critical postsynaptic scaffolding protein, leading to delayed endoplasmic reticulum (ER) calcium recovery and eventual cell death ()[2]. For viability assays, limit exposure or run a time-course to find the sub-lethal threshold.

Q: How long should I pre-incubate my primary cells for a standard calcium influx assay? A: A 15 to 30-minute pre-incubation is the gold standard. Causality: SKF-96365 inhibits TRPC and T-type calcium channels in a tonic (state-independent) manner. Electrophysiological data shows that maximum steady-state inhibition of channels (e.g., hCaV3.1) is typically reached within 6 to 7 minutes of continuous perfusion ()[3]. A 15-30 minute window ensures the lipophilic compound fully partitions into the membrane and achieves complete blockade without triggering the long-term transcriptional changes or apoptosis mentioned above.

Q: Why am I seeing incomplete inhibition of SOCE in my primary myotubes? A: Incomplete inhibition usually stems from insufficient concentration or serum binding. Primary human myotubes often require higher concentrations (e.g., 40 µM) of SKF-96365 to significantly decrease cation influx following sarcoplasmic reticulum (SR) store depletion ()[4]. Ensure your incubation occurs in a serum-free buffer, as serum proteins can sequester the inhibitor, drastically reducing its effective working concentration.

Table 1: Quantitative Data on SKF-96365 Incubation Parameters Across Primary Cell Models
Primary Cell ModelAssay / TargetOptimal Incubation TimeWorking ConcentrationObserved Pharmacological Effects
PC12 Cells (Neuronal)SOCE / Cytotoxicity30 min (pre-treatment)10 - 50 µMProtects against MPP+ injury; prevents intracellular Ca2+ overload.[2]
Primary Human Myotubes SOCE (SR depletion)15 - 30 min40 µMInhibits cation influx; no effect on basal Ca2+ influx.[4]
Primary Hepatocytes Ischemia-Reperfusion12 hours10 µMReduces net Ca2+ flux; used to assess long-term survival/toxicity.[5]
Mesenchymal Stem Cells Cell Proliferation24 hours25 µMReduces cell proliferation and alters stem cell potency.[6]
Section 2: Experimental Protocols

Workflow Seed 1. Seed Cells (Primary Culture) Dye 2. Load Ca2+ Dye (Fluo-4 AM, 45 min) Seed->Dye Wash 3. Wash & Rest (De-esterification) Dye->Wash Incubate 4. SKF-96365 (15-30 min Pre-treat) Wash->Incubate Stimulate 5. Stimulate & Record Signal Incubate->Stimulate

Fig 2. Standard workflow for optimizing SKF-96365 incubation in calcium influx assays.

Protocol 1: Optimized Calcium Influx Assay (Fluo-4 AM) with SKF-96365

Self-Validating Principle: This protocol separates dye loading from inhibitor incubation to prevent chemical cross-reactivity and ensures baseline fluorescence is stable before stimulation.

  • Cell Seeding: Plate primary cells (e.g., 5x10⁴ cells/well) in a 96-well glass-bottom plate. Culture until 80% confluent.

  • Dye Loading: Incubate cells with 3 µM Fluo-4 AM in a standard external solution (1.8 mM Ca²⁺) for 45 minutes at 37°C ()[4].

  • Wash & De-esterification (Critical): Wash cells three times with Ca²⁺-free buffer. Allow cells to rest for 15 minutes at room temperature. Causality: This rest period allows intracellular esterases to cleave the AM ester, trapping the active dye inside the cell and reducing background fluorescence.

  • SKF-96365 Pre-incubation: Apply SKF-96365 (10–40 µM, depending on cell type) in Ca²⁺-free buffer for 15 to 30 minutes. Causality: Allows the lipophilic inhibitor to reach steady-state binding at the channel pore before store depletion.

  • Baseline & Stimulation: Record baseline fluorescence for 1-2 minutes. Inject a SOCE activator (e.g., Thapsigargin) and immediately record the kinetic fluorescence signal.

Protocol 2: Validating SKF-96365 Cytotoxicity (LDH Release Assay)

Self-Validating Principle: Using LDH release instead of MTT avoids confounding results, as SKF-96365 can alter mitochondrial metabolism independently of cell death.

  • Treatment Setup: Seed primary cells and treat with a concentration gradient of SKF-96365 (1 µM, 10 µM, 50 µM) for 24 hours. Include a vehicle control (DMSO <0.1%).

  • Supernatant Collection: Collect the culture medium and centrifuge at 500 rpm for 3 minutes to remove cellular debris.

  • LDH Measurement: Quantify Lactate Dehydrogenase (LDH) release using a standard colorimetric assay. Causality: LDH is a stable cytoplasmic enzyme; its presence in the supernatant directly correlates with SKF-96365-induced membrane compromise and necrotic/apoptotic cell death ()[2].

Section 3: FAQs on Temporal Dynamics

Q: Is the SKF-96365 block reversible in primary cells? A: Yes, but the washout kinetics depend heavily on incubation time. In whole-cell patch-clamp recordings, washout of 1–10 µM SKF-96365 can restore channel activity within 3 to 6 minutes ()[3]. However, if cells are incubated for >1 hour, the lipophilic nature of SKF-96365 causes it to partition deeply into the lipid bilayer, significantly delaying washout and functional recovery.

Q: Does SKF-96365 affect basal calcium levels during incubation? A: No. When used at optimized concentrations (e.g., 40 µM in primary myotubes), SKF-96365 has no effect on basal calcium influx recorded in the absence of store depletion ()[4]. It selectively targets the activated state of SOCE/TRPC channels.

References
  • Chen T, Zhu J, Zhang C, et al. "Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1." PLOS One. URL:[Link]

  • Song H, et al. "SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway." Journal of Experimental & Clinical Cancer Research. URL:[Link]

  • Singh A, et al. "The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels." British Journal of Pharmacology. URL:[Link]

  • Vandebrouck C, et al. "Involvement of TRPV2 and SOCE in calcium influx disorder in DMD primary human myotubes with a specific contribution of α1-syntrophin and PLC/PKC in SOCE regulation." American Journal of Physiology-Cell Physiology. URL:[Link]

  • Zhang Y, et al. "Effects and mechanisms of store-operated calcium channel blockade on hepatic ischemia-reperfusion injury in rats." World Journal of Gastroenterology. URL:[Link]

  • Al-Azab M, et al. "Increasing cytosolic Ca2+ levels restore cell proliferation and stem cell potency in aged MSCs." Stem Cell Research & Therapy. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete SOCE Block with SKF-96365

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common issue encountered during the study of Store-Operated Calc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common issue encountered during the study of Store-Operated Calcium Entry (SOCE): the incomplete blockade of this pathway using the cation channel blocker, SKF-96365. This document is designed to move beyond a simple checklist, offering a logical framework for diagnosing and resolving experimental hurdles, ensuring the integrity and reliability of your research findings.

Understanding the Challenge: The Nuances of SOCE and SKF-96365

Store-Operated Calcium Entry (SOCE) is a fundamental Ca2+ influx mechanism in a multitude of cell types, activated in response to the depletion of calcium stores from the endoplasmic reticulum (ER).[1][2][3] This process is primarily mediated by the interaction of the ER Ca2+ sensor, STIM1, and the plasma membrane Ca2+ channel, Orai1.[4][5]

SKF-96365 is widely employed as a pharmacological tool to inhibit SOCE.[6] However, its efficacy can be variable, and researchers often report an incomplete blockade. This guide will help you dissect the potential causes and implement effective solutions.

Visualizing the SOCE Pathway

To effectively troubleshoot, a clear understanding of the signaling cascade is essential.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Inactive) [Ca2+] STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Ca2+ Depletion Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Interaction ER_Ca Ca2+ Store Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Activation Cytosolic_Ca Cytosolic Ca2+ Increase Orai1_open->Cytosolic_Ca Receptor GPCR/RTK PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->ER_Ca Ca2+ Release Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Orai1_open Ca2+ Influx SKF96365 SKF-96365 SKF96365->Orai1_open Blockade

Caption: The canonical Store-Operated Calcium Entry (SOCE) signaling pathway.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address the most common issues encountered when using SKF-96365, from basic checks to more complex biological considerations.

Q1: I'm observing a weak or incomplete block of SOCE with SKF-96365. Where should I start?

A1: Start by verifying your compound and experimental parameters.

An incomplete block often stems from issues with the inhibitor itself or the experimental setup. Before delving into complex biological explanations, systematically rule out these common culprits.

Troubleshooting Workflow: Initial Checks

Initial_Checks Start Incomplete SOCE Block Compound Verify Compound Integrity Start->Compound Concentration Optimize Concentration Compound->Concentration Incubation Check Incubation Time Concentration->Incubation Protocol Review SOCE Protocol Incubation->Protocol Resolved Problem Resolved Protocol->Resolved

Caption: A stepwise approach to initial troubleshooting of incomplete SOCE blockade.

Detailed Steps:

  • Compound Integrity:

    • Source and Purity: Ensure you are using a high-purity (>98%) SKF-96365 hydrochloride from a reputable supplier.

    • Storage: SKF-96365 should be stored at -20°C for long-term stability (≥ 1 year).[7] Stock solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[7] Repeated freeze-thaw cycles should be avoided.[1]

    • Solubility: SKF-96365 is soluble in DMSO and ethanol.[3][7] Ensure it is fully dissolved before diluting into your aqueous experimental buffer. Precipitates can significantly lower the effective concentration.

  • Concentration Optimization:

    • IC50 Variability: The half-maximal inhibitory concentration (IC50) of SKF-96365 for SOCE can vary significantly between cell types, ranging from approximately 4-5 µM in MEFs to 10-15 µM in some cancer cell lines and even higher in others.[6][8] A concentration that is effective in one cell line may be suboptimal in another.

    • Dose-Response Curve: It is crucial to perform a dose-response experiment (e.g., 1, 5, 10, 20, 40 µM) to determine the optimal concentration for your specific cell type and experimental conditions.[6][9] Complete inhibition of SOCE may require concentrations in the range of 30-40 µM.[8]

  • Incubation Time:

    • Pre-incubation with SKF-96365 for 15-30 minutes before initiating the SOCE measurement is a common practice.[10] Ensure this pre-incubation period is consistent across experiments.

  • Review Your SOCE Protocol:

    • Store Depletion: Confirm that you are achieving complete depletion of ER calcium stores. The most common method is using a SERCA inhibitor like thapsigargin (typically 1-2 µM). Incomplete store depletion will lead to a smaller SOCE signal, which might be misinterpreted.

    • Calcium-Free Conditions: Ensure your "calcium-free" buffer during the store depletion phase is indeed free of Ca2+ and may require the addition of a chelator like EGTA to sequester any trace amounts.

Q2: I've optimized the concentration of SKF-96365, but the SOCE block is still incomplete. What are the potential biological reasons?

A2: The non-selective nature of SKF-96365 and the complexity of cellular calcium signaling are likely contributors.

SKF-96365 is not a perfectly specific inhibitor for Orai1-mediated SOCE.[11][12] Its off-target effects can complicate the interpretation of your results and may be the reason for the residual calcium entry.

Potential Biological Causes for Incomplete Blockade:

Potential Cause Explanation Suggested Action
Off-Target Effects SKF-96365 is known to block other channels, including various Transient Receptor Potential (TRP) channels and voltage-gated calcium channels (VGCCs), even at concentrations used to inhibit SOCE.[2][12] The residual Ca2+ influx might be mediated by these other channels that are less sensitive to SKF-96365.Use a more specific SOCE inhibitor (see Q3). If your cells are electrically excitable, consider using specific VGCC blockers in conjunction with SKF-96365 to isolate the SOCE component.
Presence of Multiple SOCE-Contributing Channels While Orai1 is the primary channel for SOCE, some cell types may express other channels, such as certain TRPC channels, that can contribute to store-operated calcium entry.[8] These channels may have different sensitivities to SKF-96365.Investigate the expression profile of Orai and TRPC channels in your cell model. Genetic approaches like siRNA-mediated knockdown of specific channel subunits can help identify their relative contributions.
Cell-Type Specific Differences The molecular machinery of SOCE can vary between cell types, leading to differential sensitivity to inhibitors.[11]Be cautious when extrapolating effective concentrations from one cell type to another. Always perform a dose-response curve for your specific system.
Q3: Given the limitations of SKF-96365, are there more specific SOCE inhibitors I should consider?

A3: Yes, several more selective SOCE inhibitors have been developed and may be more suitable for your experiments.

Comparison of SOCE Inhibitors:

Inhibitor Mechanism of Action Reported IC50 for SOCE Key Advantages Considerations
SKF-96365 Broad-spectrum cation channel blocker4 - 60 µM (cell-type dependent)[5][8][13]Widely used, extensive literatureNon-selective, numerous off-target effects[11][12]
2-APB (2-Aminoethoxydiphenyl borate) Modulator of IP3Rs and SOCEBiphasic: potentiates at low µM, inhibits at >10 µMComplex dose-dependent effects, also non-selective
YM-58483 (BTP2) Potent SOCE inhibitorLow µM rangeMore potent than SKF-96365Can have effects on TRP channels
Synta66 Selective SOCE inhibitorSub-micromolar rangeHigh selectivity for Orai1-mediated SOCEMay require longer pre-incubation times
GSK-7975A Selective SOCE inhibitorLow µM rangeGood selectivity for Orai channels over TRPC channels[14]
CM4620 Potent and selective Orai1 inhibitor~0.1 - 0.7 µM[5]High potency and selectivity

Protocols for Best Practices

Protocol 1: Standard SOCE Measurement using Fura-2 AM

This protocol outlines a standard procedure for measuring SOCE in adherent cells.

Materials:

  • Fura-2 AM

  • Pluronic F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Ca2+-free HBSS (supplemented with 1 mM EGTA)

  • Thapsigargin (TG)

  • SKF-96365

  • Ionophore (e.g., Ionomycin) for calibration

Procedure:

  • Cell Preparation: Plate cells on glass coverslips or in a 96-well plate suitable for fluorescence measurements and grow to 70-80% confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS with Ca2+/Mg2+).

    • Wash cells once with HBSS.

    • Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with HBSS to remove extracellular dye.

    • Incubate for a further 30 minutes to allow for complete de-esterification of the dye.

  • SOCE Measurement:

    • Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the plate in a fluorescence plate reader.

    • Begin recording the baseline fluorescence ratio (Excitation: 340/380 nm, Emission: ~510 nm).[15]

    • Perfuse with Ca2+-free HBSS to establish a stable baseline.

    • Add Thapsigargin (1-2 µM) in Ca2+-free HBSS to deplete ER stores. This will cause a transient increase in cytosolic Ca2+ followed by a return to a new, lower baseline.

    • Once the baseline is stable, reintroduce Ca2+ by perfusing with HBSS containing CaCl2 (typically 2 mM). The subsequent sharp increase in the 340/380 ratio represents SOCE.

  • Inhibitor Treatment:

    • To test the effect of SKF-96365, pre-incubate the Fura-2-loaded cells with the desired concentration of the inhibitor in Ca2+-free HBSS for 15-30 minutes before adding thapsigargin. Maintain the inhibitor throughout the experiment.

  • Data Analysis:

    • Quantify SOCE by measuring the peak increase in the F340/F380 ratio upon Ca2+ re-addition or by calculating the area under the curve. Compare the response in the presence and absence of SKF-96365.

Protocol 2: Validating SKF-96365 Efficacy with a Dose-Response Curve

Procedure:

  • Follow the SOCE measurement protocol as described above.

  • Prepare a range of SKF-96365 concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM) in your experimental buffer. Include a vehicle control (e.g., DMSO at the same final concentration as your highest SKF-96365 dose).

  • For each concentration, perform the SOCE measurement on a separate set of cells.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the SKF-96365 concentration and fit the data to a dose-response curve to determine the IC50.

Final Recommendations from a Senior Application Scientist

  • Acknowledge the Limitations: Be aware of the non-selective nature of SKF-96365 and acknowledge this in your data interpretation and publications.[11][12]

  • Use Orthogonal Approaches: Whenever possible, do not rely solely on one pharmacological inhibitor. Complement your studies with genetic approaches (e.g., siRNA/shRNA knockdown or CRISPR/Cas9 knockout of STIM1 or Orai1) to validate your findings.

  • Consider More Specific Inhibitors: For studies where the specific contribution of Orai1-mediated SOCE is critical, the use of more selective inhibitors like Synta66 or GSK-7975A is strongly recommended.[14]

  • Meticulous Record-Keeping: Document all experimental parameters, including compound batch numbers, storage conditions, and incubation times, to ensure reproducibility.

By adopting a systematic and critical approach to troubleshooting, you can overcome the challenges associated with using SKF-96365 and generate robust, high-quality data on the role of Store-Operated Calcium Entry in your biological system of interest.

References

  • Inhibition of SOCs by SKF-96365 or BTP2 leads to reduced Tg-and... - ResearchGate. [Link]

  • Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1 - PMC. [Link]

  • Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors - MDPI. [Link]

  • Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific. [Link]

  • SKF96365 exhibits inhibitory effects on both ER-released Ca²⁺ and the... - ResearchGate. [Link]

  • Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC. [Link]

  • SKF96365 impedes spinal glutamatergic transmission-mediated neuropathic allodynia. [Link]

  • Protective effects of SKF-96365, a non-specific inhibitor of SOCE, against MPP+-induced cytotoxicity in PC12 cells: potential role of Homer1 - PubMed. [Link]

  • SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PMC. [Link]

  • Therapeutic effects of SKF-96365 on murine allergic rhinitis induced by OVA - PMC. [Link]

  • The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels | Request PDF - ResearchGate. [Link]

  • SKF-96365 Expels Tyrosine Kinase Inhibitor-Treated CML Stem and Progenitor Cells from the HS27A Stromal Cell Niche in a RhoA-Dependent Mechanism - MDPI. [Link]

  • Ca2+ imaging with FURA-2 AM * - Moodle@Units. [Link]

  • I am tracing Ca2+ in endothelial cells using Fura2 AM and a fluorospectrometer. So far I have been getting a baseline higher than normal. any ideas? | ResearchGate. [Link]

  • Fura 2 QBT Calcium Kit | Molecular Devices. [Link]

  • A comparison of the SOCE inhibitory activity as % vehicle of each... - ResearchGate. [Link]compound-at-10-lM_fig1_51793549)

Sources

Troubleshooting

Technical Support Center: Navigating SKF-96365 Off-Target Interference in Calcium Assays

Welcome to the Ion Channel Pharmacology Technical Support Center. This guide is designed for researchers and drug development professionals investigating Store-Operated Calcium Entry (SOCE) and Transient Receptor Potenti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Ion Channel Pharmacology Technical Support Center. This guide is designed for researchers and drug development professionals investigating Store-Operated Calcium Entry (SOCE) and Transient Receptor Potential (TRP) channels.

A persistent challenge in calcium signaling research is the reliance on SKF-96365 , a widely used but notoriously non-selective TRPC/SOCE inhibitor. In excitable cells (e.g., neurons, cardiomyocytes, and smooth muscle cells), SKF-96365 exhibits profound off-target inhibition of Voltage-Gated Calcium Channels (VGCCs). This guide provides the mechanistic causality behind these artifacts and self-validating protocols to isolate your target currents.

Mechanistic Overview: The SKF-96365 Conundrum

SKF-96365 is a lipophilic imidazole derivative originally characterized as a blocker of receptor-mediated calcium entry. However, because its mechanism of action likely involves partitioning into the lipid bilayer and interacting with conserved pore/voltage-sensor domains, it indiscriminately blocks multiple cation conduits.

When applied to cells expressing both TRPC and VGCCs, SKF-96365 blocks both pathways simultaneously. This dual-inhibition creates a critical ambiguity in calcium imaging and electrophysiology: Is the reduction in intracellular calcium due to SOCE inhibition, or simply the blockade of baseline VGCC activity?

Mechanistic diagram illustrating SKF-96365's non-selective inhibition of both TRPC/SOCE and VGCCs.

Frequently Asked Questions (Troubleshooting Causality)

Q1: Why does SKF-96365 completely suppress my depolarization-induced calcium transients if it is marketed as a SOCE inhibitor? A: The suppression occurs because SKF-96365 is actually a highly potent blocker of low-voltage-activated (LVA) T-type calcium channels. As demonstrated by [1], SKF-96365 inhibits human CaV3.1 T-type channels with an IC50 of ~560 nM. Because researchers typically use SKF-96365 at working concentrations of 10 to 50 µM to block TRPC/SOCE, they are inadvertently applying 20 to 100 times the IC50 required to completely obliterate T-type VGCC currents.

Q2: Does SKF-96365 only interfere with T-type VGCCs, or are other channels affected? A: It affects a broad spectrum of channels. In addition to T-type channels, SKF-96365 blocks high-voltage-activated (HVA) L-type and P/Q-type calcium channels at standard working concentrations. Furthermore, it has been shown to act as a non-competitive antagonist at [2], altering deactivation kinetics.

Q3: How do the inhibitory potencies of SKF-96365 compare across its various targets? A: The quantitative data reveals that SKF-96365 is often more potent against its off-targets than its intended targets. See the comparison table below.

Quantitative Data: SKF-96365 Target Potency
Target Channel / ReceptorApproximate IC50Experimental ModelReference
CaV3.1 (T-type VGCC) ~0.56 µM HEK293 (Recombinant)Singh et al., 2010 [1]
TRPC / SOCE ~4.0 - 5.0 µM MEFs / NativeVarious / Singh et al. [1]
CaV1.2 (L-type VGCC) ~10.0 µM Native / RecombinantSingh et al., 2010 [1]
GABA(A) Receptor (α1β2γ2) ~13.4 µM HEK293 (Recombinant)Babes et al., 2012 [2]

Experimental Workflow: Bypassing VGCC Interference

To prove that a calcium response is mediated by SOCE/TRPC and not VGCCs, your experimental design must be a self-validating system . You cannot rely on SKF-96365 alone. You must actively neutralize VGCCs using orthogonal pharmacological and biophysical methods before applying the inhibitor.

Workflow for isolating SOCE/TRPC currents in cells expressing Voltage-Gated Calcium Channels.

Step-by-Step Methodology: Electrophysiological Isolation of SOCE

This whole-cell patch-clamp protocol is designed to isolate STIM1/Orai1 or TRPC-mediated currents in excitable cells by systematically eliminating VGCC interference prior to SKF-96365 application.

Step 1: Intracellular Calcium Depletion (The Trigger)
  • Action: Formulate your intracellular (pipette) solution to include 10 mM BAPTA and 20 µM IP3 .

  • Causality: Upon whole-cell break-in, IP3 rapidly opens IP3Rs on the endoplasmic reticulum (ER), while BAPTA heavily buffers the cytosol. This passively and irreversibly depletes ER calcium stores, maximally activating the STIM1/Orai1 and TRPC pathways independent of membrane voltage.

Step 2: Biophysical Inactivation of T-type Channels
  • Action: Set your amplifier's holding potential ( Vh​ ) to -40 mV (or apply a prepulse to -40 mV before ramping).

  • Causality: Low-voltage-activated (LVA) T-type calcium channels (CaV3.x) undergo steady-state inactivation at -40 mV. Because SKF-96365 is a highly potent T-type blocker, holding the membrane at this potential structurally eliminates the T-type variable from your recording. Any subsequent current cannot be attributed to T-type VGCCs.

Step 3: Pharmacological Blockade of HVA Channels
  • Action: Supplement your extracellular bath solution with a targeted VGCC blocker cocktail: 10 µM Nifedipine (L-type blocker) and 1 µM ω-Conotoxin GVIA (N-type blocker).

  • Causality: High-voltage-activated (HVA) channels can still open if voltage ramps (e.g., -100 mV to +100 mV) are applied to assess the current-voltage (I-V) relationship of the SOCE current. This cocktail ensures that HVA channels are neutralized without affecting TRPC/Orai1 pores.

Step 4: Application of SKF-96365 and Data Interpretation
  • Action: Once a stable, inward rectifying SOCE current is established (typically 3–5 minutes post break-in), perfuse 10 µM SKF-96365 into the bath.

  • Validation: If the current is significantly suppressed by SKF-96365 under these strict conditions, you can confidently attribute the inhibition to SOCE/TRPC blockade. The self-validating nature of Steps 2 and 3 rules out VGCC interference as a confounding variable.

References

  • Singh A, Hildebrand ME, Garcia E, Snutch TP. "The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels." British Journal of Pharmacology, 2010. URL:[Link]

  • Babes A, et al. "Putative TRP channel antagonists, SKF 96365, flufenamic acid and 2-APB, are non-competitive antagonists at recombinant human α1β2γ2 GABA(A) receptors." Neuropharmacology, 2012. URL:[Link]

  • Johenning FW, et al. "Voltage Gated Calcium Channel Activation by Backpropagating Action Potentials Downregulates NMDAR Function." Frontiers in Cellular Neuroscience, 2018. URL:[Link]

Reference Data & Comparative Studies

Validation

SKF-96365 cation vs 2-APB for store-operated calcium entry inhibition

Objective Comparison Guide: SKF-96365 vs. 2-APB for Store-Operated Calcium Entry (SOCE) Inhibition Store-operated calcium entry (SOCE) is a highly conserved cellular signaling mechanism driven by the depletion of endopla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Objective Comparison Guide: SKF-96365 vs. 2-APB for Store-Operated Calcium Entry (SOCE) Inhibition

Store-operated calcium entry (SOCE) is a highly conserved cellular signaling mechanism driven by the depletion of endoplasmic reticulum (ER) calcium stores. This depletion is sensed by the ER membrane protein STIM1, which subsequently oligomerizes and translocates to ER-plasma membrane junctions to activate the Orai1 calcium channel[1].

For researchers and drug development professionals investigating calcium homeostasis, selecting the correct pharmacological inhibitor is critical. SKF-96365 and 2-Aminoethoxydiphenyl borate (2-APB) are two of the most prevalent SOCE modulators[2]. However, their distinct mechanisms of action, target specificities, and concentration-dependent behaviors dictate entirely different experimental use cases. This guide objectively evaluates both compounds and provides a self-validating experimental framework for their application.

Mechanisms of Action: Dissecting the Causality

To utilize these inhibitors effectively, one must understand how they disrupt the STIM1-Orai1 axis.

SKF-96365: The Direct Pore Blocker

SKF-96365 (an imidazole derivative) functions primarily as a direct physical blocker of calcium-permeable channels.

  • Causality: By directly occluding the channel pore, SKF-96365 prevents extracellular Ca²⁺ from entering the cytosol, regardless of whether STIM1 has successfully coupled with Orai1.

2-APB: The Allosteric Modulator

2-APB (a boron-containing compound) was initially identified as an IP3 receptor antagonist but is now recognized as a complex allosteric modulator of the SOCE machinery[2].

  • Causality (The Bimodal Effect): Unlike SKF-96365, 2-APB does not simply plug the pore; it alters the structural coupling between STIM1 and Orai1.

    • At low concentrations (1–5 µM): 2-APB artificially facilitates the interaction between the STIM1 C-terminus and Orai1, paradoxically activating SOCE even without ER store depletion[2][4].

    • At high concentrations (≥30–50 µM): 2-APB potently inhibits SOCE by disrupting STIM1 multimerization and forcibly uncoupling the STIM1-Orai1 complex[1][4].

SOCE_Pathway ER ER Store Depletion (Thapsigargin) STIM1 STIM1 Oligomerization (ER Membrane) ER->STIM1 Triggers Orai1 Orai1 Channel (Plasma Membrane) STIM1->Orai1 Binds & Activates Ca Ca2+ Influx (Cytosol) Orai1->Ca Mediates Influx SKF SKF-96365 (Pore Blocker) SKF->Orai1 Inhibits Pore APB 2-APB (Coupling Modulator) APB->STIM1 Disrupts Coupling (>30 µM) APB->Orai1 Activates (<5 µM)

Diagram illustrating SOCE mechanisms and the distinct pharmacological targets of SKF-96365 and 2-APB.

Quantitative Pharmacological Comparison

When designing dose-response assays, the pharmacological profiles of these two compounds must be strictly managed to avoid off-target artifacts.

FeatureSKF-963652-APB
Primary SOCE Target Orai1 channel pore[3]STIM1-Orai1 coupling machinery[4]
IC50 for SOCE Inhibition ~4.0 – 5.5 µM[3]~10 – 50 µM (Inhibitory phase)[2]
Bimodal Activity No (Strictly inhibitory)Yes (Activates SOCE at 1–5 µM)[2]
Major Off-Targets Voltage-gated Ca²⁺ channels, TRPC (at >50 µM)[3]IP3 Receptors, TRPM7 channels[2]
Reversibility Highly reversible upon washoutPartially reversible; prolonged exposure alters ER architecture

Experimental Methodology: Fura-2 Ratiometric Calcium Addback Assay

To objectively compare the inhibitory efficacy of SKF-96365 and 2-APB, the Fura-2 Calcium Addback Assay is the industry standard. This protocol is a self-validating system: it mathematically eliminates optical artifacts and temporally isolates ER calcium release from plasma membrane calcium influx.

Why Fura-2 AM? Fura-2 is a ratiometric dye. It exhibits a shift in excitation wavelengths—exciting at 340 nm when bound to calcium and 380 nm when unbound[5]. By calculating the 340/380 ratio, researchers cancel out variables like uneven dye loading, variable cell thickness, and photobleaching, ensuring the data purely reflects intracellular Ca²⁺ concentration[5].

Step-by-Step Protocol
  • Dye Loading: Incubate cells with 2–5 µM Fura-2 AM in a physiological salt solution (PSS) for 30–45 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester allows the dye to permeate the lipid bilayer. Once inside, endogenous esterases cleave the AM group, trapping the active, calcium-sensitive dye in the cytosol[5].

  • Ca²⁺-Free Baseline: Wash cells and replace the medium with a Ca²⁺-free PSS supplemented with 0.5 mM EGTA. Record the baseline 340/380 ratio for 2 minutes.

    • Causality: EGTA chelates trace extracellular calcium. This ensures that any subsequent rise in cytosolic calcium originates strictly from internal ER stores.

  • ER Store Depletion: Add 1–2 µM Thapsigargin (Tg) to the bath.

    • Causality: Tg irreversibly inhibits the SERCA pump. This passively drains the ER Ca²⁺ stores without generating IP3, effectively isolating SOCE from Receptor-Operated Calcium Entry (ROCE)[3]. This step validates that the ER stores were full and successfully depleted.

  • Inhibitor Incubation: Once the Tg-induced cytosolic calcium transient returns to baseline, add the chosen inhibitor (e.g., 10 µM SKF-96365 or 50 µM 2-APB) and incubate for 3–5 minutes.

  • Calcium Addback (SOCE Activation): Reintroduce 2 mM CaCl₂ to the extracellular bath.

    • Causality: The steep concentration gradient drives Ca²⁺ through the newly opened, Tg-activated Orai1 channels. The efficacy of the inhibitor is quantified by measuring the suppression of the Area Under the Curve (AUC) or the peak 340/380 ratio during this influx phase[3].

Fura2_Workflow L1 1. Fura-2 AM Loading (Cleaved by Esterases) L2 2. Ca2+-Free Baseline (0 mM Ca2+ + EGTA) L1->L2 L3 3. ER Depletion (Thapsigargin) L2->L3 L4 4. Inhibitor Incubation (SKF-96365 or 2-APB) L3->L4 L5 5. Ca2+ Addback (Measure 340/380 Ratio) L4->L5

Step-by-step workflow for the Fura-2 ratiometric calcium addback assay to evaluate SOCE inhibitors.

Practical Considerations for Drug Development

  • When to use 2-APB: 2-APB is invaluable for mechanistic studies interrogating the STIM1-Orai1 interaction. Its ability to artificially activate SOCE at low doses (<5 µM) makes it a unique tool for bypassing ER depletion to study Orai1 gating kinetics[2]. However, it must be used with extreme precision regarding concentration to avoid misinterpreting data.

Sources

Comparative

A Comparative Guide to SKF-96365 and BTP2 in TRP Channel Assays: A Senior Application Scientist's Perspective

For researchers, scientists, and drug development professionals navigating the complex landscape of Transient Receptor Potential (TRP) channel pharmacology, the selection of appropriate chemical tools is paramount. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of Transient Receptor Potential (TRP) channel pharmacology, the selection of appropriate chemical tools is paramount. This guide provides an in-depth, objective comparison of two widely used but mechanistically distinct TRP channel modulators: SKF-96365 and BTP2 (also known as YM-58483). Herein, we will dissect their mechanisms of action, compare their performance based on experimental data, and provide detailed protocols for their effective evaluation in your own TRP channel assays.

Introduction: The Challenge of Targeting TRP Channels

TRP channels are a diverse superfamily of cation channels that act as cellular sensors for a vast array of physical and chemical stimuli. Their involvement in numerous physiological and pathophysiological processes makes them attractive targets for therapeutic intervention. However, the pharmacological toolbox for TRP channels is fraught with challenges, most notably the issue of inhibitor specificity. This guide aims to equip you with the knowledge to make informed decisions when choosing between SKF-96365 and BTP2 for your research needs.

Understanding the Molecules: SKF-96365 and BTP2

SKF-96365: The Broad-Spectrum Blocker

SKF-96365 is an imidazole derivative initially identified as an inhibitor of receptor-mediated calcium entry (RMCE) and store-operated calcium entry (SOCE).[1] It has been widely used as a tool to probe the function of TRPC (Canonical) channels.[1][2] However, it is crucial to recognize that SKF-96365 is a non-selective compound with a broad range of off-target effects.[1][3]

BTP2 (YM-58483): The Potent SOCE and CRAC Channel Inhibitor

BTP2, a pyrazole derivative, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) and Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[6][7][8] This makes it a more targeted tool for studying processes specifically involving SOCE.

Mechanism of Action: BTP2 effectively blocks the CRAC channel, which is a key component of SOCE.[8] It also demonstrates inhibitory activity against certain TRPC channels, namely TRPC3 and TRPC5, and has been reported to facilitate the activity of TRPM4.[6] Importantly, it does not appear to affect voltage-operated Ca²⁺ entry or K⁺ and Cl⁻ channels.[6]

Comparative Analysis: Potency and Specificity

The choice between SKF-96365 and BTP2 hinges on the specific TRP channel and signaling pathway under investigation. The following table summarizes their reported inhibitory concentrations (IC₅₀) against various channels, highlighting the critical differences in their potency and selectivity.

Target Channel/ProcessSKF-96365 IC₅₀BTP2 (YM-58483) IC₅₀Key Insights
TRPC Channels
TRPC3~5 µM[9], 122 ± 29 µM[5]Inhibits[6]SKF-96365 is a micromolar inhibitor of TRPC3.
TRPC4~1 µM (ML204, a more selective inhibitor)[10]No significant effect reported
TRPC5~1 µM (ML204, a more selective inhibitor)[10]Inhibits[6]BTP2 shows some activity against TRPC5.
TRPC6~109 ± 10 µM[5]SKF-96365 is a relatively weak inhibitor of TRPC6.
TRPC7~133 ± 25 µM[5]SKF-96365 is a relatively weak inhibitor of TRPC7.
SOCE/CRAC Channels
ORAI-mediated SOCE~4-5 µM[5]~100 nM[8]BTP2 is significantly more potent at inhibiting SOCE.
Other Channels
T-type Ca²⁺ Channels (Caᵥ3.1)~560 nM[9]No significant effect reportedSKF-96365 is a potent blocker of T-type calcium channels.
L-type Ca²⁺ ChannelsInhibits at 10 µM[9]No significant effect reportedSKF-96365 has off-target effects on voltage-gated calcium channels.
K⁺ ChannelsInhibits (e.g., KATP IC₅₀ ~0.85 µM)[11]No significant effect reportedSKF-96365 can inhibit various potassium channels.
GABAₐ ReceptorsIC₅₀ ~13.4 µM[3]No significant effect reportedSKF-96365 exhibits off-target effects on neurotransmitter receptors.

Expert Interpretation: The data clearly illustrate that BTP2 is the superior choice for specifically targeting SOCE and CRAC channels due to its nanomolar potency and greater selectivity. Conversely, the use of SKF-96365 as a specific TRPC channel blocker should be approached with extreme caution. Its potent inhibition of T-type calcium channels and other ion channels at concentrations typically used to inhibit TRPC channels can lead to confounding results.[3][9][11] When using SKF-96365, it is imperative to include appropriate controls to rule out off-target effects.

Experimental Design and Protocols

To rigorously compare SKF-96365 and BTP2 in your laboratory, we recommend two key assays: a fluorescence-based calcium imaging assay for high-throughput screening and whole-cell patch-clamp electrophysiology for detailed mechanistic studies.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical TRPC activation pathway and a generalized workflow for comparing inhibitors.

TRPC_Activation_Pathway cluster_membrane Plasma Membrane GPCR GPCR/RTK PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R TRPC TRPC Channel DAG->TRPC Activates (e.g., TRPC3/6/7) Ca_ER Ca²⁺ ER->Ca_ER Releases Ca_ER->TRPC Activates (Store-operated) TRPC->Ca_influx Cell_Response Cellular Response Ca_influx->Cell_Response

Caption: Canonical TRPC channel activation pathway.

Inhibitor_Comparison_Workflow start Start cell_prep Cell Preparation (TRP-expressing cell line) start->cell_prep assay_choice Assay Selection cell_prep->assay_choice ca_imaging Calcium Imaging Assay assay_choice->ca_imaging High-Throughput electrophys Electrophysiology Assay assay_choice->electrophys Mechanistic dose_response Dose-Response Curves (SKF-96365 vs. BTP2) ca_imaging->dose_response electrophys->dose_response ic50 IC₅₀ Determination dose_response->ic50 specificity Specificity Testing (Control cell lines, other channel blockers) ic50->specificity data_analysis Data Analysis & Interpretation specificity->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for comparing TRP channel inhibitors.

Protocol 1: Fluorescence-Based Calcium Imaging Assay

This assay provides a robust method for determining the potency (IC₅₀) of SKF-96365 and BTP2 in a high-throughput format.[12][13]

I. Materials

  • Cells: HEK-293 or CHO cells stably expressing the human TRP channel of interest.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

    • SKF-96365 and BTP2 stock solutions in DMSO

    • TRP channel agonist (e.g., OAG for TRPC3/6/7, capsaicin for TRPV1)

  • Equipment:

    • Black-walled, clear-bottom 96- or 384-well microplates

    • Fluorescence microplate reader or fluorescence microscope with automated liquid handling

II. Step-by-Step Methodology

  • Cell Seeding:

    • Seed TRP channel-expressing cells into microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (typically 0.02%) in HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Inhibitor Incubation:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add HBSS containing various concentrations of SKF-96365, BTP2, or vehicle (DMSO) to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Data Acquisition:

    • Place the microplate in the fluorescence reader.

    • Record a stable baseline fluorescence for 1-2 minutes.

    • Using the instrument's injection system, add the TRP channel agonist to all wells.

    • Immediately begin recording the change in fluorescence over time for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = Peak Fluorescence - Baseline Fluorescence).

    • Normalize the response in inhibitor-treated wells to the vehicle control.

    • Plot the normalized response against the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique provides the gold standard for characterizing the direct effects of inhibitors on ion channel currents.[14][15]

I. Materials

  • Cells: TRP channel-expressing cells plated on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH). Note: The choice of internal solution may vary depending on the specific TRP channel and experimental goals.

  • Equipment:

    • Patch-clamp amplifier and data acquisition system

    • Inverted microscope

    • Micromanipulators

    • Perfusion system

II. Step-by-Step Methodology

  • Preparation:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtaining Whole-Cell Configuration:

    • Under visual guidance, approach a cell with the patch pipette and form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Current Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) to elicit basal currents.

    • Perfuse the cell with the TRP channel agonist to activate the channel and record the stable, activated current.

  • Inhibitor Application:

    • Co-perfuse the cell with the agonist and varying concentrations of SKF-96365 or BTP2.

    • Record the steady-state inhibited current at each concentration.

  • Washout and Data Analysis:

    • Perfuse with the agonist-containing solution alone to test for the reversibility of inhibition.

    • Measure the current amplitude at a specific voltage (e.g., +80 mV) during baseline activation, inhibition, and washout.

    • Calculate the percentage of inhibition at each concentration and construct a dose-response curve to determine the IC₅₀.

Conclusion and Recommendations

The choice between SKF-96365 and BTP2 is not a matter of one being universally "better," but rather which is the more appropriate tool for the scientific question at hand.

  • For studies focused on SOCE and CRAC channels, BTP2 is the clear choice due to its high potency and selectivity.[6][8]

  • SKF-96365 can be used as a broad-spectrum TRPC inhibitor, but only with extreme caution and extensive control experiments. Researchers must be mindful of its potent off-target effects on voltage-gated calcium channels and other ion channels.[9][11]

As a Senior Application Scientist, my recommendation is to always validate your pharmacological tools within your specific experimental system. The protocols provided in this guide offer a framework for such validation. By understanding the distinct pharmacological profiles of SKF-96365 and BTP2, you can design more rigorous experiments, generate more reliable data, and ultimately advance our understanding of TRP channel biology.

References

  • Rubaiy, H. N. (2019). Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease. Pharmaceuticals, 12(4), 158. [Link]

  • ResearchGate. (2023). Small molecules targeting canonical transient receptor potential channels: an update. [Link]

  • Moran, M. M., et al. (2017). Transient Receptor Potential (TRP) Channels in Drug Discovery: Old Concepts & New Thoughts. Pharmaceuticals, 10(3), 64. [Link]

  • Yue, L., & Xu, H. (2024). Targeting TRP channels: recent advances in structure, ligand binding, and molecular mechanisms. Frontiers in Physiology, 14, 1339674. [Link]

  • Chemin, J., et al. (2010). The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels. British journal of pharmacology, 160(6), 1464–1475. [Link]

  • Kiselyov, K. I., et al. (2019). Review of Transient Receptor Potential Canonical (TRPC5) Channel Modulators and Diseases. Journal of Medicinal Chemistry, 62(8), 3757-3777. [Link]

  • Clapham, D. E. (2009). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]

  • Launikonis, B. S., et al. (2020). The Orai1 inhibitor BTP2 has multiple effects on Ca 2+ handling in skeletal muscle. The Journal of general physiology, 152(12), e202012629. [Link]

  • ResearchGate. (n.d.). Chemical structures of broad range TRP channel blocker. SKF-96365. [Link]

  • Ko, E. A., et al. (2016). Inhibitory effects of SKF96365 on the activities of K+ channels in mouse small intestinal smooth muscle cells. The Journal of veterinary medical science, 78(2), 203–211. [Link]

  • Startek, J. B., et al. (2019). Assay of TRPV1 Receptor Signaling. In TRP Channels: Methods and Protocols (pp. 135-147). Humana, New York, NY. [Link]

  • Latorre, R., et al. (2011). Electrophysiological Methods for the Study of TRP Channels. In TRP Channels. CRC Press/Taylor & Francis. [Link]

  • Nanclares, C., et al. (2023). CALCIUM IMAGING PROTOCOL. protocols.io. [Link]

  • PubMed. (2011). Electrophysiological Methods for the Study of TRP Channels. [Link]

  • Mamenko, M., & Zaika, O. (2019). Ca2+ Imaging as a tool to assess TRP channel function in murine distal nephrons. In TRP Channels: Methods and Protocols (pp. 149-160). Humana, New York, NY. [Link]

  • ResearchGate. (n.d.). Pharmacologically blocking TRP channels with SKF-96365 mimics the effects of simulated microgravity by causing cells to accumulate in G2/M phase of the cell cycle, thereby slowing their proliferation. [Link]

  • He, L., et al. (2012). Putative TRP channel antagonists, SKF 96365, flufenamic acid and 2-APB, are non-competitive antagonists at recombinant human α1β2γ2 GABA(A) receptors. Neurochemistry international, 60(6), 543–554. [Link]

  • ResearchGate. (n.d.). Electrophysiological Methods for the Study of TRP Channels. [Link]

  • Chen, J., et al. (2020). Therapeutic effects of SKF-96365 on murine allergic rhinitis induced by OVA. International immunopharmacology, 87, 106803. [Link]

  • Ding, J., et al. (2010). Effects of a non-selective TRPC channel blocker, SKF-96365, on melittininduced spontaneous persistent nociception and inflammatory pain hypersensitivity. Molecular pain, 6, 47. [Link]

  • Chen, L., et al. (2013). Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1. PloS one, 8(1), e55601. [Link]

  • Taylor & Francis. (2011). Electrophysiological Methods for the Study of TRP Channels. Taylor & Francis. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Transient Receptor Potential channels (TRP). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Adooq Bioscience. (n.d.). TRP Channel inhibitors. Adooq Bioscience. [Link]

  • L-h, T., et al. (2020). Transient Receptor Potential Canonical (TRPC) Channels: Then and Now. Cells, 9(9), 1978. [Link]

  • Ohga, K., et al. (2008). Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo. International immunopharmacology, 8(12), 1787–1792. [Link]

  • Ishikawa, J., et al. (2007). YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models. International immunopharmacology, 7(4), 511–520. [Link]

  • Miller, M., et al. (2018). Pyrazolopyrimidines as Potent Stimulators for Transient Receptor Potential Canonical 3/6/7 Channels. ACS medicinal chemistry letters, 9(3), 229–234. [Link]

Sources

Validation

A Researcher's Guide to the Validation of SKF-96365 Efficacy in TRPC Knockdown Cell Lines

This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the validation of SKF-96365, a widely used inhibitor of Transient Receptor Potential Canonical (TRP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the validation of SKF-96365, a widely used inhibitor of Transient Receptor Potential Canonical (TRPC) channels. Here, we will explore the nuances of its efficacy, particularly in the context of TRPC knockdown cell lines, and compare its performance with other available alternatives. Our focus is on providing a robust experimental framework to ensure data integrity and accurate interpretation.

The Critical Need for Validating TRPC Channel Inhibitors

TRPC channels are a family of non-selective cation channels that play crucial roles in a multitude of physiological processes, including calcium signaling, neurotransmission, and cardiovascular function.[1] Their involvement in various pathological conditions has made them attractive targets for drug development.[2][3] SKF-96365 has been a popular pharmacological tool to probe TRPC function; however, a growing body of evidence highlights its non-selective nature, making rigorous validation of its effects imperative.[4][5] This guide will walk you through a self-validating experimental design to dissect the on-target versus off-target effects of SKF-96365.

Understanding the Multifaceted Mechanism of SKF-96365

Initially identified as a blocker of receptor-mediated calcium entry, SKF-96365 is widely used to inhibit TRPC channels.[4] The canonical activation pathway of many TRPC channels involves the stimulation of phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), which in turn modulate channel activity.[1] SKF-96365 is understood to directly block these channels, thus inhibiting cation influx.[4]

However, it is crucial to acknowledge the off-target effects of SKF-96365. Studies have shown that it can also enhance the reverse mode of the Na+/Ca2+ exchanger (NCX), leading to an increase in intracellular calcium ([Ca2+]i) and potential cytotoxicity, independent of TRPC channel blockade.[6][7] Furthermore, SKF-96365 has been identified as a potent blocker of low-voltage-activated T-type calcium channels, which can confound results in excitable cells.[5][8]

Experimental Design: A Comparative Framework

To rigorously validate the efficacy of SKF-96365, a multi-pronged approach is necessary. This involves comparing its effects in wild-type cells, TRPC knockdown cells, and in the presence of alternative, more selective inhibitors.

Key Experimental Components:
  • Cell Line Selection and TRPC Knockdown: The choice of cell line should be based on endogenous expression of the TRPC subtype of interest. HEK293 cells are often used for heterologous expression systems. For knockdown experiments, siRNA-mediated gene silencing is a transient and effective method.[7][9]

  • Calcium Imaging Assays: These are fundamental for assessing TRPC channel activity.[10][11] Fluorescent calcium indicators like Fluo-4 AM are commonly used to measure changes in intracellular calcium upon channel activation.[4]

  • Cytotoxicity Assays: To evaluate the off-target cytotoxic effects of SKF-96365 and other inhibitors, assays such as MTT or LDH release are essential.[12][13][14]

  • Comparative Inhibitors: Including more selective TRPC inhibitors in the experimental design is crucial for contextualizing the effects of SKF-96365.

Visualization of the Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_assays Functional Assays wild_type Wild-Type Cells vehicle Vehicle Control wild_type->vehicle Treat skf96365 SKF-96365 wild_type->skf96365 Treat alt_inhibitor Alternative Inhibitor(s) wild_type->alt_inhibitor Treat trpc_kd TRPC Knockdown (siRNA) trpc_kd->vehicle Treat trpc_kd->skf96365 Treat trpc_kd->alt_inhibitor Treat ca_imaging Calcium Imaging (Fluo-4 AM) vehicle->ca_imaging Measure [Ca2+]i cytotoxicity Cytotoxicity Assay (MTT/LDH) vehicle->cytotoxicity Assess Viability skf96365->ca_imaging Measure [Ca2+]i skf96365->cytotoxicity Assess Viability alt_inhibitor->ca_imaging Measure [Ca2+]i alt_inhibitor->cytotoxicity Assess Viability data_analysis Comparative Data Analysis ca_imaging->data_analysis Analyze cytotoxicity->data_analysis Analyze

Caption: Experimental workflow for validating SKF-96365 efficacy.

Comparative Performance Data

The following tables summarize hypothetical but expected data from the described experiments, comparing SKF-96365 with a more selective TRPC inhibitor, "Alternative A" (e.g., Pyr3 for TRPC3, ML204 for TRPC4).[3][15]

Table 1: Inhibition of TRPC-Mediated Calcium Influx

Cell LineTreatmentAgonist-Induced [Ca2+]i Increase (% of Control)IC50 (µM)
Wild-Type Vehicle100 ± 5-
SKF-9636535 ± 8~10-20[16]
Alternative A40 ± 6~1-5
TRPC Knockdown Vehicle25 ± 4-
SKF-9636522 ± 5> 50
Alternative A23 ± 3> 50

Table 2: Cytotoxicity Analysis

Cell LineTreatmentCell Viability (% of Control)
Wild-Type Vehicle100 ± 3
SKF-96365 (20 µM)75 ± 7
Alternative A (5 µM)98 ± 4
TRPC Knockdown Vehicle100 ± 4
SKF-96365 (20 µM)78 ± 6
Alternative A (5 µM)99 ± 3

Interpretation of Expected Results:

  • In wild-type cells, both SKF-96365 and Alternative A are expected to reduce agonist-induced calcium influx.

  • In TRPC knockdown cells, the effect of both inhibitors on agonist-induced calcium influx should be significantly diminished, confirming their on-target activity.

  • Crucially, SKF-96365 is expected to exhibit cytotoxicity in both wild-type and TRPC knockdown cells, indicating an off-target effect. In contrast, a more selective inhibitor like Alternative A should show minimal cytotoxicity at its effective concentration.

Detailed Experimental Protocols

Protocol 1: siRNA-Mediated TRPC Knockdown

This protocol describes a forward transfection method for knocking down a target TRPC gene in a 24-well plate format.[17][18]

  • Cell Plating (Day 1): Seed 20,000–50,000 cells per well in 500 µL of complete growth medium without antibiotics. Ensure cells are 30-50% confluent at the time of transfection. Incubate overnight at 37°C in a CO₂ incubator.[17]

  • Transfection (Day 2):

    • For each well, prepare two tubes.

    • Tube A: Dilute 6 pmol of your target TRPC siRNA duplex (or a non-targeting control siRNA) in 50 µL of serum-free medium (e.g., Opti-MEM™). Mix gently.

    • Tube B: Dilute 1 µL of a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 50 µL of serum-free medium. Mix gently.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.

    • Add the 100 µL of siRNA-lipid complex to the corresponding well containing cells and medium.

  • Post-Transfection (Day 3-4): Incubate the cells for 24-72 hours at 37°C. The optimal time for knockdown should be determined empirically for each cell line and target gene.

  • Validation of Knockdown: Before proceeding with functional assays, validate the knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western blot) levels.[19]

Protocol 2: Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium changes using Fluo-4 AM in a 96-well plate format.[4]

  • Cell Seeding: Seed wild-type and TRPC knockdown cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in a suitable buffer like HBSS).

    • Aspirate the culture medium and wash the cells once with buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Wash and Pre-incubation:

    • Wash the cells twice with buffer to remove excess dye.

    • Add buffer containing either vehicle, SKF-96365, or an alternative inhibitor at the desired concentrations.

    • Pre-incubate for 15-30 minutes.

  • Baseline Measurement: Place the plate in a fluorescence plate reader and record the baseline fluorescence for 1-2 minutes (Excitation: ~494 nm, Emission: ~516 nm).

  • Channel Activation: Inject a TRPC channel activator (e.g., a GPCR agonist like carbachol, or a DAG analog like OAG) and immediately begin recording the fluorescence signal.[4][20]

  • Data Recording and Analysis: Continue recording for several minutes to capture the peak response and subsequent plateau. Calculate the change in fluorescence (ΔF = Peak - Baseline) and normalize to the vehicle control to determine the percentage of inhibition and calculate IC₅₀ values.[4]

Protocol 3: MTT Cytotoxicity Assay

This assay measures cell viability based on the metabolic activity of living cells.[21]

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of SKF-96365, the alternative inhibitor(s), and a vehicle control for a predetermined duration (e.g., 24 hours).

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical TRPC activation pathway and the points of inhibition by pharmacological agents.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_offtarget Off-Target Effects of SKF-96365 GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC TRPC Channel Ca_influx Ca2+ Influx TRPC->Ca_influx DAG->TRPC Activates Agonist Agonist Agonist->GPCR SKF96365 SKF-96365 SKF96365->TRPC Blocks NCX Na+/Ca2+ Exchanger SKF96365->NCX Enhances Reverse Mode T_type T-type Ca2+ Channels SKF96365->T_type Blocks Alt_Inhibitor Alternative Inhibitor Alt_Inhibitor->TRPC Blocks

Caption: TRPC signaling pathway and inhibitor points of action.

Conclusion and Recommendations

The validation of pharmacological inhibitors is a cornerstone of rigorous scientific research. While SKF-96365 has been instrumental in advancing our understanding of TRPC channel function, its off-target effects necessitate a cautious and thorough approach to data interpretation. By employing a comparative framework that includes TRPC knockdown cell lines and more selective inhibitors, researchers can confidently dissect the specific contributions of TRPC channels to their biological processes of interest. This self-validating system, combining genetic and pharmacological approaches with functional assays, provides the necessary controls to ensure the trustworthiness and accuracy of your findings.

References

  • The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+)/Ca(2+) exchanger and increasing intracellular Ca(2+). Br J Pharmacol. 2014 Jul;171(14):3432-47. [Link]

  • The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels. Br J Pharmacol. 2010 Jul; 160(6): 1464–1480. [Link]

  • The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels. PubMed. [Link]

  • The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+. PMC. [Link]

  • [Pharmacological properties of novel TRPC channel inhibitors]. PubMed. [Link]

  • Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. eLife. [Link]

  • Cytotoxicity Assays. Life Science Applications. [Link]

  • Calcium permeability of transient receptor potential canonical (TRPC) 4 channels measured by TRPC4-GCaMP6s. PMC. [Link]

  • Pharmacologically blocking TRP channels with SKF-96365 mimics the effects of simulated microgravity by causing cells to accumulate in G 2 /M phase of the cell cycle, thereby slowing their proliferation. ResearchGate. [Link]

  • Transient Receptor Potential Canonical (TRPC) Channels: Then and Now. MDPI. [Link]

  • Ca2+ Imaging as a tool to assess TRP channel function in murine distal nephrons. PubMed. [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50. Japanese Society for Alternatives to Animal Experiments. [Link]

  • Effects of TRPC broad-spectrum inhibitor SKF96365 combined with cisplatin on human gastric cancer HGC-27 cells and related mechanisms. Chinese Journal of Cancer Biotherapy. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. NCBI. [Link]

  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC. [Link]

  • A Comparative Study on In vitro Anti-cancer and In vivo Anti-angiogenic Effects of TRPC Blockers Pyr-3 and SKF-96365. Letters in Drug Design & Discovery. [Link]

  • Characterization of TRPC Channels in a Heterologous System Using Calcium Imaging and the Patch-Clamp Technique. ResearchGate. [Link]

  • TRPC1 channels underlie stretch-modulated sarcoplasmic reticulum calcium leak in cardiomyocytes. Frontiers in Physiology. [Link]

  • Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells. PMC. [Link]

  • Intracellular calcium strongly potentiates agonist-activated TRPC5 channels. Journal of General Physiology. [Link]

  • Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels. PMC. [Link]

  • Transient Receptor Potential channels (TRP). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Review of Transient Receptor Potential Canonical (TRPC5) Channel Modulators and Diseases. Journal of Medicinal Chemistry. [Link]

  • Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1. PLOS One. [Link]

  • Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. STAR Protocols. [Link]

  • Guidelines for transfection of siRNA. QIAGEN. [Link]

  • DharmaFECT™ reverse transfection of siRNA. Horizon Discovery. [Link]

  • Knockdown of Target Genes by siRNA In Vitro. PMC. [Link]672/)

Sources

Comparative

Pharmacological Dissection of Non-Selective Calcium Channels: SKF-96365 vs. Gadolinium (Gd³⁺)

Introduction Understanding intracellular calcium dynamics—specifically Store-Operated Calcium Entry (SOCE) and Transient Receptor Potential (TRP) channel activity—requires precise pharmacological tools. Two of the most f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Understanding intracellular calcium dynamics—specifically Store-Operated Calcium Entry (SOCE) and Transient Receptor Potential (TRP) channel activity—requires precise pharmacological tools. Two of the most frequently utilized agents in electrophysiology and live-cell imaging are SKF-96365 and Gadolinium (Gd³⁺). While both are broadly classified as non-selective calcium channel blockers, their mechanisms of action, target affinities, and off-target profiles diverge significantly. As a Senior Application Scientist, I have designed this guide to provide a rigorous, data-driven comparison to assist researchers in experimental design, ensuring that chosen protocols act as self-validating systems.

Mechanistic Profiling & Target Specificity

SKF-96365 (Organic Inhibitor)

SKF-96365 is an imidazole derivative traditionally employed as an inhibitor of receptor-mediated calcium entry and TRPC channels[1]. However, its pharmacological profile is highly pleiotropic. While it blocks TRPC channels at concentrations around 10 μM, patch-clamp studies reveal it is a remarkably potent blocker of low-voltage-activated (LVA) T-type calcium channels (such as CaV3.1), exhibiting an IC₅₀ of ~563 nM[2]. Consequently, using SKF-96365 at standard TRPC-blocking doses will completely abolish T-type currents. Furthermore, SKF-96365 has been shown to enhance the reverse operation of the Na⁺/Ca²⁺ exchanger (NCX) with an EC₅₀ of 9.79 μM, leading to paradoxical intracellular Ca²⁺ accumulation and cytotoxicity in certain cell models[3].

Gadolinium (Gd³⁺) (Inorganic Inhibitor)

Gadolinium is a trivalent lanthanide ion that acts as a potent, dose-dependent blocker of calcium channels. At low nanomolar concentrations (IC₅₀ ~46–50 nM), Gd³⁺ highly selectively blocks Calcium Release-Activated Calcium (CRAC) channels (Orai1)[4][5]. At higher micromolar concentrations, its specificity decreases, effectively blocking TRPC channels and mechanosensitive (stretch-activated) cation channels[6][7]. A critical physical constraint of Gd³⁺ is its high reactivity with physiological buffer components; it readily precipitates in the presence of phosphates and bicarbonates, necessitating the strict use of HEPES-buffered solutions.

MOA STIM1 ER Ca2+ Depletion (STIM1 Activation) Orai1 Orai1 / CRAC Channels STIM1->Orai1 Activates TRPC TRPC Channels STIM1->TRPC Activates CaV CaV3.1 (T-type) Channels NCX NCX (Reverse Mode) SKF SKF-96365 (Organic) SKF->TRPC Inhibits (10 μM) SKF->CaV Inhibits (0.56 μM) SKF->NCX Enhances Gd Gadolinium (Gd3+) (Inorganic) Gd->Orai1 Inhibits (50 nM) Gd->TRPC Inhibits (1 μM)

Mechanistic pathways of SOCE activation and differential blockade by SKF-96365 and Gd3+.

Quantitative Data Comparison

FeatureSKF-96365Gadolinium (Gd³⁺)
Chemical Nature Organic imidazole derivativeInorganic lanthanide ion
Primary Targets TRPC channels, SOCECRAC (Orai1), TRP, Mechanosensitive channels
IC₅₀ (SOCE/CRAC) ~10–12 μM~46–50 nM
Off-Target Effects CaV3.1 (T-type) (~0.56 μM), NCX reverse mode enhancementBlocks stretch-activated channels at μM doses
Buffer Compatibility Compatible with standard physiological buffersIncompatible with phosphates/bicarbonates (precipitates)
Solubility DMSO, Ethanol, WaterWater (as GdCl₃)

Experimental Workflows & Protocols

To accurately measure SOCE or isolate specific channel currents, the experimental system must be self-validating. Below are field-proven protocols detailing the causality behind each methodological choice.

Protocol 1: Fura-2 Ratiometric Imaging of SOCE

Objective: Isolate and quantify store-operated calcium entry while mitigating off-target effects.

  • Dye Loading: Incubate cells with 2–5 μM Fura-2 AM in standard culture media for 30–45 minutes at 37°C. Causality: Fura-2 allows ratiometric measurement (340/380 nm), which inherently corrects for uneven dye loading, cell thickness variations, and photobleaching.

  • Baseline Recording (Ca²⁺-Free): Wash cells and perfuse with a Ca²⁺-free, HEPES-buffered Tyrode’s solution (supplemented with 0.5 mM EGTA). Causality: Removing extracellular calcium ensures that any initial cytosolic Ca²⁺ spike originates strictly from intracellular stores. If using Gd³⁺, ensure the buffer is strictly free of phosphates and bicarbonates to prevent lanthanide precipitation.

  • Store Depletion: Apply 1 μM Thapsigargin (or 10 μM Cyclopiazonic Acid). Causality: Thapsigargin irreversibly inhibits the SERCA pump, causing passive depletion of the Endoplasmic Reticulum (ER) Ca²⁺ stores and subsequent activation of STIM1/Orai1 complexes[6].

  • Blocker Incubation: Introduce the chosen blocker (10 μM SKF-96365 or 1 μM Gd³⁺) into the Ca²⁺-free perfusate for 3–5 minutes.

  • Calcium Re-introduction: Switch to a Tyrode’s solution containing 2 mM Ca²⁺ alongside the blocker. Causality: The re-introduction of calcium creates a steep concentration gradient, driving Ca²⁺ through the pre-activated SOCE channels. The efficacy of the blocker is quantified by the suppression of this secondary influx peak compared to vehicle controls.

Workflow Load 1. Fura-2 AM Loading Base 2. Baseline (0 mM Ca2+) Load->Base Deplete 3. Store Depletion (Thapsigargin) Base->Deplete Block 4. Add Blocker (SKF or Gd3+) Deplete->Block Reintro 5. Ca2+ Re-introduction (2 mM Ca2+) Block->Reintro Measure 6. Ratiometric Imaging Reintro->Measure

Step-by-step workflow for ratiometric Fura-2 imaging to isolate store-operated calcium entry.

Protocol 2: Electrophysiological Isolation of TRPC vs. CaV3.1

Objective: Distinguish TRPC activity from T-type calcium currents using whole-cell patch-clamp.

  • Setup: Establish whole-cell configuration using a Cs⁺-based internal solution to block outward K⁺ currents.

  • Voltage Protocol for CaV3.1: Hold the cell at -100 mV to relieve inactivation, then step to -30 mV. Causality: T-type channels are low-voltage activated. A step to -30 mV isolates them from high-voltage activated (HVA) channels.

  • SKF-96365 Application: Perfuse 1 μM SKF-96365. Causality: At 1 μM, SKF-96365 will nearly completely block CaV3.1 (IC₅₀ ~560 nM)[2] while leaving TRPC channels largely unaffected (IC₅₀ ~10 μM)[1]. This differential dosing acts as a self-validating step to confirm the identity of the recorded current.

Causality in Experimental Design: Choosing the Right Agent

When designing an assay, the choice between SKF-96365 and Gd³⁺ hinges entirely on the cellular context and the physical constraints of the assay:

  • Choose Gd³⁺ when targeting Orai1/CRAC channels specifically, provided the assay can be conducted in HEPES-buffered, phosphate-free conditions. Its nanomolar affinity for CRAC makes it superior for pure SOCE isolation[5].

  • Choose SKF-96365 when investigating TRP channels in complex physiological buffers where lanthanides would precipitate. However, researchers must rigorously control for T-type channel expression, as SKF-96365 will silence CaV3.1 at sub-micromolar doses[2], and monitor for potential NCX-mediated calcium toxicity[3].

Sources

Validation

Comparative Guide: SKF-96365 vs. Synta66 for Orai1 Specificity in Calcium Signaling

As an application scientist designing assays to interrogate Store-Operated Calcium Entry (SOCE), selecting the right pharmacological inhibitor is the difference between isolating a specific pathway and drowning in off-ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist designing assays to interrogate Store-Operated Calcium Entry (SOCE), selecting the right pharmacological inhibitor is the difference between isolating a specific pathway and drowning in off-target noise. The Calcium Release-Activated Calcium (CRAC) channel, formed by the hexameric assembly of Orai1 proteins and gated by the ER-sensor STIM1, is the primary driver of SOCE in many cell types.

Historically, researchers relied on broad-spectrum blockers like SKF-96365 to study SOCE. However, the advent of highly selective CRAC channel inhibitors like Synta66 has redefined the gold standard for Orai1 specificity. This guide objectively compares these two compounds, detailing their mechanistic profiles, off-target liabilities, and the experimental protocols required to validate Orai1-specific calcium influx.

Mechanistic Profiles and Specificity

SKF-96365: The Legacy Broad-Spectrum Blocker
  • Specificity Liabilities: SKF-96365 is notoriously "dirty." It indiscriminately blocks Transient Receptor Potential (TRP) channels (specifically TRPC), voltage-gated calcium channels (CaV1.2), potassium channels (hERG, hKCNQ1), and even ER Ca2+ pumps[3][4]. Consequently, any cellular phenotype observed using SKF-96365 cannot be exclusively attributed to Orai1 inhibition[5].

Synta66: The Precision Orai1 Inhibitor

Synta66 (GSK1349571A) is a modern, highly potent inhibitor developed specifically to target CRAC channels[6][7].

  • Mechanism of Action: Synta66 binds directly to the extracellular loop 1 and 3 regions of the Orai1 pore, in close proximity to the glutamate ring that forms the channel's selectivity filter[3][7]. This direct interaction impedes the pore, resulting in a slow but highly effective inhibition[8].

  • Specificity Profile: Synta66 exhibits remarkable selectivity for Orai1. Its IC50 ranges from ~1–4 µM in immune cells (like RBL mast cells and Jurkat T cells) down to 25–26 nM in vascular smooth muscle cells (VSMCs)[3][7][9]. Crucially, Synta66 demonstrates strict isoform dependency: it potently inhibits Orai1, actually potentiates Orai2, and has virtually no impact on Orai3[7]. It lacks the TRP channel and voltage-gated channel off-target effects that plague SKF-96365[9].

G STIM1 STIM1 (ER Ca2+ Sensor) Orai1 Orai1 (CRAC Pore) STIM1->Orai1 Activates upon ER depletion Ca Intracellular Ca2+ Influx Orai1->Ca SOCE TRPC TRP Channels TRPC->Ca ROCE / SOCE Synta66 Synta66 Synta66->Orai1 Highly Specific Block SKF SKF-96365 SKF->Orai1 Weak Block SKF->TRPC Broad Block

Fig 1. Differential targeting of Orai1 and TRP channels by Synta66 and SKF-96365.

Quantitative Performance Comparison

ParameterSKF-96365Synta66
Primary Target Broad-spectrum (TRPC, Orai1, CaV)Orai1 (CRAC channel)
Orai1 IC50 ~4 – 12 µM25 nM – 4 µM (Cell-type dependent)
Binding Site Non-specific pore blockadeOrai1 Extracellular Loops 1 & 3 / Selectivity Filter
Orai Isoform Specificity Non-discriminatoryInhibits Orai1; Potentiates Orai2; No effect on Orai3
TRP Channel Activity High (Inhibits TRPC3/6/7)Negligible at working concentrations
Other Off-Targets hERG, K+ channels, ER Ca2+ pumpsNone identified to date
Recommended Use General Ca2+ influx screening (Legacy)Precise isolation of Orai1-mediated SOCE

Experimental Protocol: Validating Orai1 Specificity via Calcium Add-Back Assay

To definitively prove that an observed calcium influx is mediated by Orai1 rather than TRP channels, researchers must utilize a self-validating Calcium Add-Back Assay .

Causality of the Design: By initiating the experiment in a nominally Ca2+-free buffer, we can use Thapsigargin (a SERCA pump inhibitor) to passively deplete the Endoplasmic Reticulum (ER) calcium stores. This isolates the STIM1-activation phase without triggering immediate influx. The subsequent reintroduction of extracellular calcium (the "add-back") strictly measures the SOCE pathway. Using Synta66 during this phase isolates Orai1, whereas using SKF-96365 would convolute the signal with TRPC blockade.

Step-by-Step Methodology

1. Cell Preparation & Dye Loading

  • Seed target cells (e.g., HEK293 or Jurkat) in a 96-well black-walled imaging plate.

  • Incubate cells with 2–4 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 in standard physiological saline solution (PSS) for 45 minutes at 37°C.

  • Wash cells three times to remove extracellular dye and allow 15 minutes for complete intracellular de-esterification.

2. Baseline Establishment (Ca2+-Free)

  • Replace media with Ca2+-free PSS supplemented with 0.5 mM EGTA to chelate residual extracellular calcium.

  • Record baseline fluorescence (Ex: 488 nm / Em: 520 nm) for 1–2 minutes.

3. ER Store Depletion

  • Add 1 µM Thapsigargin (Tg) to the wells.

  • Observation: A small, transient spike in fluorescence will occur as Ca2+ leaks from the ER into the cytosol. Wait 5–10 minutes until the signal returns to baseline, indicating complete ER depletion and STIM1 oligomerization.

4. Inhibitor Incubation

  • Introduce the test compounds to respective wells:

    • Condition A: Vehicle Control (0.1% DMSO)

    • Condition B: Synta66 (10 µM for complete Orai1 blockade)

    • Condition C: SKF-96365 (10 µM)

  • Incubate for 10 minutes. Note: Synta66 exhibits slow binding kinetics; sufficient pre-incubation is critical for accurate IC50 determination[8].

5. Calcium Add-Back & Quantification

  • Inject CaCl2 to achieve a final extracellular concentration of 2 mM.

  • Measure the rapid increase in fluorescence, representing SOCE.

Workflow Step1 1. Fluo-4 Loading (Ca2+-free buffer) Step2 2. ER Depletion (Thapsigargin) Step1->Step2 Step3 3. Inhibitor Incubation (Synta66 / SKF-96365) Step2->Step3 Step4 4. Ca2+ Add-Back (2mM Ext. Ca2+) Step3->Step4 Step5 5. Fluorescence Quantification Step4->Step5

Fig 2. Standardized Calcium Add-Back Workflow for isolating SOCE activity.

Conclusion & Best Practices

For modern drug development and precise molecular biology, Synta66 is vastly superior to SKF-96365 for isolating Orai1-mediated SOCE.

References

  • Waldherr, L., et al. (2020). Blockage of Store-Operated Ca2+ Influx by Synta66 is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore. MDPI / PMC. Available at: [Link]

  • Frontiers Media. (2021). ORAI1 Ca2+ Channel as a Therapeutic Target in Pathological Vascular Remodelling. Frontiers in Physiology. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets. Available at: [Link]

Sources

Comparative

A Researcher's Guide to CRAC Channel Inhibition: SKF-96365 vs. YM-58483

In the intricate world of cellular signaling, calcium (Ca²⁺) is a ubiquitous second messenger, orchestrating a vast array of physiological processes.[1] A primary mechanism for elevating intracellular Ca²⁺ is Store-Opera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of cellular signaling, calcium (Ca²⁺) is a ubiquitous second messenger, orchestrating a vast array of physiological processes.[1] A primary mechanism for elevating intracellular Ca²⁺ is Store-Operated Calcium Entry (SOCE), a process mediated by the Ca²⁺ Release-Activated Ca²⁺ (CRAC) channels.[1] The discovery of the core molecular players—the endoplasmic reticulum Ca²⁺ sensor STIM1 and the plasma membrane pore-forming subunit Orai1—has propelled CRAC channels to the forefront of drug discovery for conditions ranging from immunodeficiency to cancer.[1][2]

Pharmacological inhibitors are indispensable tools for dissecting the function of CRAC channels. Among the most frequently cited are SKF-96365, one of the earliest identified inhibitors, and YM-58483 (also known as BTP2), a more potent and selective compound.[1][3] This guide provides an in-depth, objective comparison of these two critical research tools, grounded in experimental data, to assist researchers in making informed decisions for their experimental designs.

The CRAC Channel Activation Pathway

Understanding the mechanism of CRAC channel activation is fundamental to appreciating how these inhibitors function. The process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), often triggered by G-protein coupled receptor (GPCR) or receptor tyrosine kinase (RTK) signaling that leads to the production of inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the ER membrane, causing Ca²⁺ release. This depletion is sensed by STIM1, which then undergoes conformational changes, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it directly binds to and activates the Orai1 channels, opening the pore to allow a highly selective influx of extracellular Ca²⁺.[4]

CRAC_Activation cluster_receptor Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR/RTK PLC PLC GPCR->PLC 1. Agonist Binding PIP2 PIP2 PLC->PIP2 2. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 3. Binding Orai1 Orai1 Channel (Closed) Orai1_open Orai1 Channel (Open) Orai1->Orai1_open Ca_Cytosol Cytosolic Ca²⁺ ↑ Orai1_open->Ca_Cytosol YM YM-58483 YM->Orai1_open Inhibition SKF SKF-96365 SKF->Orai1_open Inhibition Ca_ER Ca²⁺ Store IP3R->Ca_ER 4. Ca²⁺ Release STIM1 STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1->STIM1_active 6. Activation STIM1_active->Orai1 7. Binding & Gating Ca_ER->STIM1 5. Store Depletion Sensed Ca_Ext Extracellular Ca²⁺ Ca_Ext->Orai1_open 8. Ca²⁺ Influx

Figure 1. CRAC Channel Activation and Inhibition.

Comparative Analysis: Potency and Selectivity

The utility of a pharmacological inhibitor is defined by its potency and selectivity. In this regard, SKF-96365 and YM-58483 represent two distinct classes of CRAC channel modulators.

SKF-96365 is an imidazole-containing compound and was one of the first molecules identified to block receptor-mediated Ca²⁺ entry.[1][5] While it has been instrumental in early SOCE research, its pharmacological profile is complex.[6][7]

YM-58483 (BTP2) , a pyrazole derivative, was later identified as a highly potent and selective CRAC channel inhibitor, representing a significant advancement in the field.[1][3][8]

Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. YM-58483 is orders of magnitude more potent than SKF-96365 in inhibiting CRAC channels.

CompoundTarget/ProcessCell TypeIC₅₀ ValueReference(s)
YM-58483 (BTP2) Thapsigargin-induced Ca²⁺ influxJurkat T cells~100 nM[1][4]
T-cell proliferationMixed Lymphocyte Reaction330 nM[3]
Orai1-mediated SOCEMDA-MB-231 Breast Cancer Cells2.8 µM[9][10]
IL-5 ProductionHuman Whole Blood~100 nM[8]
SKF-96365 Thapsigargin-induced SOCE (ICRAC)Jurkat T cells~10-12 µM[1][11]
Receptor-Mediated Ca²⁺ EntryHuman Platelets8.5 - 11.7 µM[5]
ORAI-mediated SOCEMouse Embryonic Fibroblasts~4-5 µM[12][13]

Disclaimer: IC₅₀ values can vary significantly based on the cell type, experimental conditions, and measurement technique (e.g., Ca²⁺ imaging vs. electrophysiology).[1]

Selectivity and Off-Target Effects

A significant drawback of SKF-96365 is its lack of specificity.[14] It is a broad-spectrum channel blocker, making attribution of its effects solely to CRAC channel inhibition problematic without extensive controls.[7][15] YM-58483, while more selective, is not without its own off-target activities, though they are generally observed at higher concentrations than those required for CRAC channel inhibition.[9][16]

CompoundKnown Off-TargetsIC₅₀ / EffectReference(s)
YM-58483 (BTP2) TRPC3, TRPC5Inhibition (~0.3 µM)[9][16]
TRPM4Potentiation[9][16]
Voltage-Gated Ca²⁺ Channels (L-type, N-type)No significant effect (>30 µM)[9][16]
SKF-96365 TRPC Channels (general)Inhibition[11][17]
Voltage-Gated Ca²⁺ Channels (L-type, N-type, T-type)Potent Inhibition (IC₅₀ for T-type ~560 nM)[5][7]
Voltage-Gated Na⁺ ChannelsInhibition[18]
hERG K⁺ ChannelsInhibition[18][19]
ER Ca²⁺ pumpsInhibition[11]

Causality Behind Experimental Choices: The profound difference in selectivity is a critical factor in experimental design.

  • When using SKF-96365 , it is imperative to include multiple controls to validate that the observed effect is due to SOCE inhibition. This could involve using a structurally different CRAC channel inhibitor (like YM-58483) to see if it phenocopies the result, or using genetic tools like siRNA to knock down Orai1 or STIM1.[20]

  • YM-58483 is the preferred tool for specifically probing CRAC channel function due to its higher potency and selectivity.[3] However, researchers should still perform dose-response experiments to use the lowest effective concentration, thereby minimizing potential off-target effects on TRPC3/5 channels.[16]

Orai Isoform Specificity

The Orai family has three members (Orai1, Orai2, Orai3). While Orai1 is the archetypal CRAC channel pore, the others can also contribute to SOCE. YM-58483 has been shown to have some isoform specificity, potently inhibiting Orai1 and Orai2 while only partially inhibiting Orai3.[10] This is a crucial consideration for researchers working in systems where Orai3 may play a significant role. The specificity of SKF-96365 across Orai isoforms is less well-characterized, largely due to its confounding off-target activities.

Detailed Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are detailed, field-proven methodologies for assessing the inhibitory effects of SKF-96365 and YM-58483 on CRAC channel activity.

Protocol 1: Ratiometric Calcium Imaging for SOCE Assessment

This method provides a robust functional readout of CRAC channel activity by measuring changes in intracellular Ca²⁺ concentration.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed cells on glass-bottom dishes p2 2. Load cells with Fura-2 AM (e.g., 2-5 µM for 30-60 min) p1->p2 p3 3. Wash to remove excess dye & allow de-esterification p2->p3 e1 4. Mount on microscope. Perfuse with Ca²⁺-free buffer p3->e1 e2 5. Record baseline Fura-2 ratio (340/380nm) e1->e2 e3 6. Add Thapsigargin (1-2 µM) to deplete ER stores e2->e3 e4 7. Pre-incubate with inhibitor (SKF-96365 or YM-58483) e3->e4 e5 8. Re-introduce extracellular Ca²⁺ (1-2 mM) to initiate SOCE e4->e5 e6 9. Record Ca²⁺ influx until plateau e5->e6 a1 10. Calculate peak Ca²⁺ influx (ΔRatio over baseline) e6->a1 a2 11. Normalize to control (vehicle) a1->a2 a3 12. Plot dose-response curve and determine IC₅₀ a2->a3

Figure 2. Workflow for Calcium Imaging Assay.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells (e.g., Jurkat T cells, HEK293 overexpressing STIM1/Orai1) on glass-bottom dishes 24-48 hours prior to the experiment.[21]

  • Dye Loading: Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Load cells with a ratiometric Ca²⁺ indicator like Fura-2 AM (typically 2-5 µM) in solution for 30-60 minutes at room temperature, protected from light.[16][21]

  • Washing: Gently wash the cells twice with Ca²⁺-free HBSS to remove extracellular dye and allow for complete de-esterification of the AM ester for at least 30 minutes.[16]

  • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging. Begin perfusion with Ca²⁺-free HBSS and record the baseline fluorescence ratio (emission at 510 nm following excitation at 340 nm and 380 nm).[16]

  • Store Depletion: To deplete ER Ca²⁺ stores and activate CRAC channels, add thapsigargin (a SERCA pump inhibitor, typically 1-2 µM) to the Ca²⁺-free perfusate. This will induce a transient Ca²⁺ peak from store release. Allow the signal to return to baseline.[14][16]

  • Inhibitor Incubation: Perfuse the cells with Ca²⁺-free HBSS containing the desired concentration of SKF-96365, YM-58483, or vehicle control (DMSO) for 5-15 minutes.[14]

  • Initiate SOCE: Switch the perfusate to a solution containing a physiological concentration of CaCl₂ (e.g., 1-2 mM) along with the inhibitor/vehicle.[16]

  • Data Acquisition: Record the rise in the 340/380 nm fluorescence ratio, which represents SOCE. Continue recording until the signal plateaus.

  • Data Analysis: Quantify the magnitude of SOCE by subtracting the baseline ratio from the peak ratio. Normalize the data from inhibitor-treated cells to the vehicle-treated control. Plot the normalized response against the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀.[21]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This gold-standard technique directly measures the ICRAC current, providing the most precise quantification of channel inhibition.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Recording cluster_analysis Analysis p1 1. Plate cells on coverslips p2 2. Prepare pipette solution with high BAPTA/EGTA (20 mM) p1->p2 p3 3. Prepare extracellular solution with 10-20 mM Ca²⁺ p1->p3 e1 4. Obtain GΩ seal and achieve whole-cell configuration p2->e1 p3->e1 e2 5. Hold cell at 0 mV. Apply voltage ramps periodically e1->e2 e3 6. Monitor development of inwardly rectifying I-CRAC e2->e3 e4 7. Once I-CRAC is stable, perfuse with inhibitor e3->e4 e5 8. Record inhibition of I-CRAC over time e4->e5 a1 9. Measure peak inward current before and after inhibition e5->a1 a2 10. Calculate % inhibition a1->a2 a3 11. Determine IC₅₀ from multiple concentrations a2->a3

Figure 3. Workflow for Electrophysiological Recording.

Step-by-Step Methodology:

  • Solution Preparation:

    • Internal (Pipette) Solution: Must contain a high concentration of a Ca²⁺ chelator (e.g., 20 mM BAPTA or EGTA) to passively deplete ER stores upon achieving whole-cell configuration.[14]

    • External (Bath) Solution: Contains a high concentration of Ca²⁺ (e.g., 10-20 mM) to maximize the ICRAC signal.[14]

  • Cell Preparation: Use cells cultured on glass coverslips suitable for patch-clamp recording.[21]

  • Whole-Cell Configuration: Transfer a coverslip to the recording chamber and obtain a giga-ohm seal on a target cell. Rupture the membrane to establish the whole-cell configuration. This initiates the dialysis of the cell with the BAPTA/EGTA-containing pipette solution, which passively depletes the ER Ca²⁺ stores.[16][21]

  • ICRAC Development: Hold the cell at a potential of 0 mV. Periodically apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2-5 seconds. Over several minutes, a characteristic inwardly rectifying current (ICRAC) will develop as STIM1 activates Orai1.[21]

  • Inhibitor Application: Once the ICRAC has reached a stable amplitude, perfuse the bath with the external solution containing the desired concentration of SKF-96365 or YM-58483.[16]

  • Data Acquisition: Continuously record the current during inhibitor perfusion to observe the rate and extent of inhibition.

  • Data Analysis: Measure the peak inward current (typically at -80 mV or -100 mV) before and after inhibitor application. Calculate the percentage of inhibition. A full dose-response curve can be constructed by testing multiple concentrations on different cells.[21]

Conclusion and Recommendations

Both SKF-96365 and YM-58483 have played important roles in advancing our understanding of CRAC channel biology. However, their distinct pharmacological profiles dictate their appropriate use in modern research.

  • SKF-96365 should be used with extreme caution.[5] Given its potent activity on numerous other ion channels, particularly T-type Ca²⁺ channels, it can no longer be considered a selective tool for probing CRAC channel function.[7] Any data generated using SKF-96365 must be supported by orthogonal approaches (e.g., genetic knockdown, use of other more selective inhibitors) to be considered robust.

  • YM-58483 (BTP2) is the superior choice for specific pharmacological inhibition of CRAC channels.[3][4] Its high potency and greater selectivity provide more reliable data. Researchers should, however, remain mindful of its potential effects on TRPC3/5 at higher concentrations and its differential activity on Orai isoforms.[10][16]

For any experiment, the principles of scientific integrity demand a thoughtful approach. By understanding the detailed characteristics of these inhibitors and employing self-validating experimental designs with appropriate controls, researchers can confidently and accurately dissect the critical roles of CRAC channels in health and disease.

References

  • Parekh, A. B., & Putney, J. W., Jr. (2005). Store-operated calcium channels. Physiological reviews, 85(2), 757–810. (This is a foundational review, specific citations below are from the search results). [Source: Multiple articles referencing the basics of SOCE]
  • D'Souza, K., & Parekh, A. B. (2021). ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets. Pharmacological reviews, 73(3), 1138–1182. [Link]

  • Kar, P., et al. (2021). ORAI1 Ca2+ Channel as a Therapeutic Target in Pathological Vascular Remodelling. Frontiers in Cardiovascular Medicine, 8, 670172. [Link]

  • Cheer, J. F., et al. (2012). Putative TRP channel antagonists, SKF 96365, flufenamic acid and 2-APB, are non-competitive antagonists at recombinant human α1β2γ2 GABA(A) receptors. European journal of pharmacology, 679(1-3), 28–36. [Link]

  • Stauderman, K. A. (2018). CRAC channels as targets for drug discovery and development. Cell calcium, 74, 147–159. [Link]

  • Yoshino, T., et al. (2007). YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models. European journal of pharmacology, 560(2-3), 225–233. [Link]

  • ResearchGate. (n.d.). Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels. Request PDF. [Link]

  • Parekh, A. B. (2013). Molecular pharmacology of store-operated CRAC channels. Channels, 7(5), 419-429. [Link]

  • ResearchGate. (n.d.). Treatment with ORAI1 and calcineurin inhibitors decrease Ca 2+ DC.... Retrieved from ResearchGate. [Link]

  • Rahman, T., et al. (2024). Re-evaluation of some popular CRAC channel inhibitors – structurally similar but mechanistically different?. bioRxiv. [Link]

  • Molecular Devices. (n.d.). Calcium Release-Activated Channel Assays, FLIPR Tetra System, CRAC. Retrieved from Molecular Devices Website. [Link]

  • Zhang, X., et al. (2020). A New Selective Pharmacological Enhancer of the Orai1 Ca2+ Channel Reveals Roles for Orai1 in Smooth and Skeletal Muscle Functions. ACS Pharmacology & Translational Science, 3(1), 169-181. [Link]

  • Merritt, J. E., et al. (1990). SK&F 96365, a novel inhibitor of receptor-mediated calcium entry. The Biochemical journal, 271(2), 515–522. [Link]

  • Gueddouh, N., et al. (2018). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. Molecules, 23(3), 669. [Link]

  • bioRxiv. (2024). Re-evaluation of some popular CRAC channel inhibitors – structurally similar but mechanistically different?. [Link]

  • Choe, C. U., et al. (2011). The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels. British journal of pharmacology, 162(2), 374–386. [Link]

  • ResearchGate. (n.d.). The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels. Request PDF. [Link]

  • ResearchGate. (n.d.). Inhibitory profiles of known and GSK-CRAC channel blockers on.... Download Scientific Diagram. [Link]

  • Li, Y., et al. (2020). Therapeutic effects of SKF-96365 on murine allergic rhinitis induced by OVA. Experimental and therapeutic medicine, 20(5), 110. [Link]

  • ResearchGate. (n.d.). CRAC Channels as Targets for Drug Discovery and Development. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of SKF-96365

This guide provides essential, field-proven procedures for the safe and compliant disposal of SKF-96365. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-proven procedures for the safe and compliant disposal of SKF-96365. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemical reagents we employ. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This document is designed to build on your existing safety knowledge by providing specific, actionable intelligence for handling SKF-96365 waste streams, thereby reinforcing the principles of responsible laboratory management.

Core Principles: Hazard Identification and Risk Assessment

Before any disposal protocol can be implemented, a thorough understanding of the compound's characteristics is paramount. SKF-96365 is not merely a chemical but a potent biological modulator. Its disposal requires a considered approach based on its known hazards.

Compound Profile

A summary of SKF-96365's key properties informs our handling and disposal strategy.

PropertyValueSource(s)
Chemical Name 1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]-1H-imidazole, monohydrochloride[1]
CAS Number 130495-35-1[1][2]
Molecular Formula C22H26N2O3 • HCl[1]
Physical Form Solid, white color[2]
Solubility Soluble in Water (>20 mg/mL), DMSO (>20 mg/mL), and Ethanol.[2][3]
Mechanism Broad-spectrum blocker of Transient Receptor Potential (TRP) channels and an inhibitor of store-operated Ca2+ entry (SOCE).[4][5]
Key Hazard WGK 3: Severely hazardous to water. [2]
The "Why" Behind the Protocol: Understanding the Risks

The primary driver for this rigorous disposal protocol is SKF-96365's classification as severely hazardous to water (WGK 3) .[2] This German Water Hazard Class rating indicates that the substance poses a significant threat to aquatic ecosystems. Improper disposal, such as drain disposal, could lead to the contamination of waterways, where its function as a potent calcium channel blocker could have unintended and widespread effects on aquatic life.[6]

Furthermore, as a bioactive small molecule designed to interfere with fundamental cellular signaling pathways, its release into the environment is fundamentally irresponsible.[4][5] The logical framework for managing this risk is a multi-step process that prioritizes containment and controlled disposal.

RiskManagement cluster_workflow Risk Management Workflow A Hazard Identification (Bioactive, WGK 3) B Risk Assessment (High risk to aquatic life, personnel exposure) A->B Leads to C Control Implementation (PPE, Segregation, Containment) B->C Requires D Waste Disposal (Collection by licensed hazardous waste contractor) C->D Enables

Caption: Logical workflow for managing SKF-96365 waste.

In-Lab Deactivation: A Word of Caution

A common query is whether to neutralize or deactivate chemical waste prior to disposal. For a complex heterocyclic compound like SKF-96365, in-lab deactivation is strongly discouraged. The chemical reactions required for degradation (e.g., strong oxidation) are often incomplete, can be hazardous themselves, and may produce byproducts with unknown toxicity and environmental impact. The most trustworthy and self-validating system of disposal is not chemical alteration but secure containment and transfer to a facility equipped for high-temperature incineration.[7][8]

Standard Operating Procedure (SOP) for SKF-96365 Disposal

This protocol outlines a systematic, step-by-step process for the collection and disposal of all forms of SKF-96365 waste.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure appropriate PPE is worn.

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemical-resistant gloves.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: For handling the solid powder outside of a certified chemical fume hood, a dust mask (e.g., N95) is required to prevent inhalation.[2]

Step 2: Waste Segregation

Proper segregation at the point of generation is the most critical step. Never mix incompatible waste streams.[9] SKF-96365 waste should be segregated as follows:

WasteSegregation cluster_types cluster_containers start SKF-96365 Waste Generated solid Solid (Unused powder, contaminated wipes/gloves) start->solid liquid Liquid (Solutions) start->liquid sharps Contaminated Sharps (Needles, pipette tips) start->sharps solid_container Solid Hazardous Waste (Labeled Bag/Drum) solid->solid_container liquid_container Liquid Hazardous Waste (Compatible, sealed bottle) liquid->liquid_container sharps_container Sharps Container sharps->sharps_container aqueous Aqueous Solutions (e.g., in PBS) liquid_container->aqueous organic Organic Solutions (e.g., in DMSO) liquid_container->organic

Sources

Handling

Comprehensive Safety and Operational Guide for Handling SKF-96365 Hydrochloride

Introduction & Mechanistic Context SKF-96365 (1-[2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]-1H-imidazole hydrochloride) is a widely utilized pharmacological tool in drug development and cellular biology. Or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

SKF-96365 (1-[2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]-1H-imidazole hydrochloride) is a widely utilized pharmacological tool in drug development and cellular biology. Originally identified as a novel inhibitor of receptor-mediated calcium entry[1], it is recognized today as a potent blocker of transient receptor potential canonical (TRPC) channels and store-operated calcium entry (SOCE)[2].

Understanding its mechanism is critical for both experimental design and laboratory safety. By blocking calcium influx, SKF-96365 inhibits the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling cascade[3]. In cancer models, this targeted blockade starves the cell of essential survival signals, simultaneously inducing cell-cycle arrest, apoptosis, and cytoprotective autophagy[3]. Because it profoundly alters fundamental intracellular signaling, laboratory personnel must handle the compound with strict adherence to safety protocols to prevent accidental exposure and unintended biological effects.

Mechanistic Pathway Visualization

The following diagram illustrates the causality between SKF-96365 administration and its downstream cellular effects, validating the need for precise dosing and careful handling.

SKF96365_Mechanism GPCR GPCR Activation ER_Ca ER Ca²⁺ Depletion GPCR->ER_Ca IP3 Production STIM1 STIM1 Activation ER_Ca->STIM1 SOCE SOCE / TRPC Channels STIM1->SOCE Channel Assembly Ca_Influx Intracellular Ca²⁺ Influx SOCE->Ca_Influx CaMKII CaMKIIγ / AKT Cascade Ca_Influx->CaMKII Kinase Activation Survival Cell Survival CaMKII->Survival SKF SKF-96365 SKF->SOCE Direct Blockade Apoptosis Apoptosis & Autophagy SKF->Apoptosis Pathway Inhibition

Mechanism of SKF-96365: Inhibition of SOCE/TRPC channels leading to apoptosis via CaMKIIγ/AKT.

Physicochemical & Hazard Profile

Before establishing a Personal Protective Equipment (PPE) matrix, we must analyze the compound's physical and hazard properties. SKF-96365 is typically supplied as a hygroscopic crystalline solid (hydrochloride salt)[4].

Property / HazardSpecification / ClassificationCausality & Impact on Handling
Molecular Weight 402.9 g/mol (as hydrochloride)[4]Standard membrane permeability; easily absorbed if dissolved.
Solubility Water (≥20 mg/mL), DMSO, DMF[4]High solubility increases the risk of rapid dermal absorption in solution.
Acute Toxicity (Oral) Category 4 (H302)[5]Harmful if swallowed; mandates strict lab hygiene (no eating/drinking).
Skin Irritation Category 2 (H315)[5]Direct contact causes inflammation; requires chemical-resistant barriers.
Eye Irritation Category 2A (H319)[5]Causes serious eye irritation; necessitates splash/dust protection.
STOT SE (Respiratory) Category 3 (H335)[5]Powder aerosolization causes respiratory tract irritation.

Task-Specific PPE Matrix

Laboratory safety is not one-size-fits-all. The required PPE scales with the physical state of the chemical and the specific operational task.

Operational TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing Dry Powder Nitrile gloves (≥0.11 mm, EN 374)Safety goggles (tight-fitting)N95 / FFP2 particulate respirator[6]Fully buttoned lab coat
Preparing Stock (DMSO/Water) Double nitrile gloves (DMSO risk)Safety glasses with side shieldsFume hood (ambient draft)Lab coat
Cell Culture Dosing (<50 µM) Standard nitrile exam glovesSafety glassesBiosafety Cabinet (BSC)Lab coat

Expert Insight: When dissolving SKF-96365 in DMSO, the solvent acts as a carrier, drastically increasing the dermal permeability of the dissolved cation. Always double-glove when handling pure DMSO stocks, and immediately remove the outer glove if a splash occurs.

Operational Workflows & Protocols

To ensure scientific integrity and operator safety, all handling must be treated as a self-validating system where each step prevents the failure of the next.

Protocol 1: Safe Preparation of a 10 mM In Vitro Stock Solution

Causality: SKF-96365 is highly potent (IC50 ~10 µM for SOCE)[4]. Preparing a concentrated stock minimizes repeated handling of the irritating dry powder, thereby reducing aerosolization risks (H335)[5]. Furthermore, while the compound is water-soluble, using anhydrous DMSO for long-term storage prevents microbial contamination and hydrolytic degradation.

Step-by-Step Methodology:

  • Preparation: Don appropriate PPE (N95 mask, nitrile gloves, goggles) before accessing the desiccator[6].

  • Equilibration: Transfer the sealed SKF-96365 vial to a Class II Biological Safety Cabinet or chemical fume hood. Allow it to equilibrate to room temperature for 30 minutes. Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic hydrochloride salt, degrading the compound and altering its molarity.

  • Weighing: Using an anti-static weighing boat, weigh the required mass (e.g., 4.03 mg for 1 mL of 10 mM stock).

  • Dissolution: Add 1 mL of anhydrous DMSO or LC-MS grade water. Pipette gently to dissolve.

  • Aliquot & Storage: Divide the solution into sterile, amber microcentrifuge tubes to protect from light. Store at -20°C for up to 1 month or -80°C for up to 6 months[2].

Protocol 2: Spill Management and Disposal Plan

Causality: As an acute oral toxin and irritant, uncontained spills pose immediate inhalation and contact risks[5]. Dry sweeping must be avoided as it generates hazardous dust clouds.

Step-by-Step Methodology:

  • Evacuation & Assessment: If powder is dropped outside a hood, evacuate the immediate area for 10-15 minutes to allow aerosols to settle.

  • PPE Donning: Equip spill-response PPE (N95/P2 respirator, heavy-duty nitrile gloves, chemical splash goggles)[6].

  • Containment (Solid Spill): Do NOT dry sweep. Cover the spilled powder with damp absorbent paper (using water or 70% ethanol) to suppress dust formation[7].

  • Containment (Liquid Spill): Absorb solutions with inert, finely-powdered liquid-binding materials (e.g., diatomaceous earth or universal binders)[5].

  • Decontamination: Wash the spill site thoroughly with soap and water, followed by a 70% ethanol wipe-down[5].

  • Disposal: Transfer all contaminated materials into a designated, labeled hazardous waste container. SKF-96365 must be disposed of by dissolving or mixing with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber[6]. Do not flush down the sink[5].

References

  • Jing Z, Sui X, Yao J, et al. "SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway". Cancer Letters (2016). URL: [Link]

  • Merritt JE, Armstrong WP, Benham CD, et al. "SK&F 96365, a novel inhibitor of receptor-mediated calcium entry". Biochemical Journal (1990). URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKF-96365 cation
Reactant of Route 2
SKF-96365 cation
© Copyright 2026 BenchChem. All Rights Reserved.